2,6-Heptanedione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIFYHGFLAPCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159233 | |
| Record name | 2,6-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3-Diacetylpropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13505-34-5 | |
| Record name | 2,6-Heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Heptanedione | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13505-34-5 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-HEPTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TGX4QZ67H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Heptanedione
This technical guide provides a comprehensive overview of 2,6-Heptanedione, including its chemical and physical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound, also known as heptane-2,6-dione, is a diketone with the chemical formula C₇H₁₂O₂.[1] Its unique structure is of interest in various synthetic applications.
CAS Number: 13505-34-5[1][2][3][4][5]
Table of Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3][5][6] |
| Molecular Weight | 128.17 g/mol | [2][5][7] |
| Melting Point | 33-34 °C | [4][6] |
| Boiling Point | 221-224 °C | [4][6] |
| 96.5-97 °C @ 1.33 kPa | [4][6] | |
| Density | 0.9399 g/cm³ (37/4 °C) | [4][6] |
| Refractive Index | 1.4277 (37 °C) | [4][6] |
| Solubility | Soluble in benzene, ether, ethanol, and water. | [4][6] |
| Appearance | White crystals | [4][6] |
Synthesis of this compound
Multiple synthetic routes for the preparation of this compound have been documented. Below are detailed protocols for two distinct methods.
2.1. Synthesis from Diketene and Formaldehyde
A described method for producing this compound involves the reaction of diketene with formaldehyde.[6][8]
Experimental Protocol:
-
In a suitable reaction vessel, mix diketene with water.
-
While cooling the mixture, add a 37% formaldehyde solution dropwise. Maintain the reaction temperature at 10°C for a duration of 2-3 hours.[6]
-
Gradually heat the reaction mixture to 40°C. The reaction will evolve carbon dioxide. Maintain this temperature for 10-12 hours.[6]
-
After the reaction is complete, extract the product with benzene.[6]
-
Recover the benzene from the extract and distill the residue under reduced pressure, collecting the fraction at 90-101°C (1.02-1.47 kPa).[6]
-
The collected fraction is then cooled to induce crystallization. The resulting crystals are washed and dried to yield this compound.[6]
Logical Workflow for Synthesis from Diketene and Formaldehyde
References
- 1. This compound [webbook.nist.gov]
- 2. synchem.de [synchem.de]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 13505-34-5 [chemicalbook.com]
- 5. This compound | C7H12O2 | CID 100532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. US3884978A - Process for the preparation of this compound - Google Patents [patents.google.com]
2,6-Heptanedione physical and chemical properties
An In-depth Technical Guide to 2,6-Heptanedione: Core Physical and Chemical Properties
For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical compounds is paramount. This guide provides a detailed overview of the physical and chemical characteristics of this compound, complete with experimental protocols and graphical representations of its synthesis.
Core Properties
This compound, also known as heptane-2,6-dione, is a diketone with the chemical formula C₇H₁₂O₂.[1] It presents as a white crystalline solid or a colorless oil that crystallizes upon standing.[2][3] This compound is soluble in benzene, ether, ethanol, and water.[2]
Physical and Chemical Data Summary
The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1][4][5] |
| Molecular Weight | 128.17 g/mol | [4] |
| Monoisotopic Mass | 128.083729621 Da | [5] |
| Appearance | White crystals / Colorless oil | [2][3] |
| Melting Point | 32-34 °C | [2][3] |
| Boiling Point | 221-224 °C (at 1 atm) | [2] |
| 96.5-97 °C (at 1.33 kPa) | [2] | |
| Relative Density | 0.9399 g/cm³ (at 37/4 °C) | [2] |
| Refractive Index | 1.4277 (at 37 °C) | [2] |
| Topological Polar Surface Area | 34.1 Ų | [5] |
| Rotatable Bond Count | 4 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Complexity | 102 | [5] |
Table 2: Spectroscopic Data
| Data Type | Source/Identifier |
| Mass Spectrum (electron ionization) | National Institute of Standards and Technology (NIST)[6] |
| ¹H NMR | Predicted |
| ¹³C NMR | Predicted |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various routes. Below are detailed methodologies for two distinct experimental protocols.
Synthesis from Diketene and Formaldehyde
This process involves the reaction of diketene with formaldehyde in an aqueous medium.[3]
Materials:
-
Diketene
-
Formaldehyde
-
Sodium Chloride (NaCl)
-
Benzene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
Procedure:
-
React 2 moles of diketene with 1 mole of formaldehyde in water. The reaction is conducted at a temperature between 0 °C and 100 °C, preferably between 20 °C and 60 °C, for a period of 4 to 48 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Saturate the reaction mixture with approximately 350 g of NaCl to precipitate the product as an oil.[3]
-
Extract the precipitated oil three times with 250 ml portions of benzene.[3]
-
Combine the benzene extracts and wash them once with 100 ml of saturated NaHCO₃ solution, followed by one wash with 100 ml of saturated NaCl solution.[3]
-
Remove the benzene solvent using a rotary evaporator at a bath temperature of 40 °C.[3]
-
Distill the resulting residue over a 10 cm Vigreux column under water pump vacuum to yield this compound as a colorless oil, which crystallizes upon standing.[3]
Synthesis from N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide
This method utilizes a Grignard reaction for the formation of the diketone.[7]
Materials:
-
N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide
-
Methyl magnesium bromide (in THF)
-
Dry Tetrahydrofuran (THF)
-
1% Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a stirred solution of N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide (55 g, 0.252 mol) in 800 mL of dry THF in a reaction flask.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Over a period of 30 minutes, add methyl magnesium bromide (250 mL, 0.756 mol) to the stirred solution.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[7]
-
Quench the reaction by adding 50 mL of water, followed by 300 mL of 1% HCl aqueous solution.[7]
-
Extract the mixture three times with 1000 mL portions of ethyl acetate.[7]
-
Combine the organic layers and wash with 1% HCl aqueous solution, followed by brine.[7]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography (using 10-50% ethyl acetate in petroleum ether as eluent) to afford heptane-2,6-dione.[7]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Synthesis workflow of this compound from Diketene and Formaldehyde.
Caption: Synthesis workflow of this compound via Grignard Reaction.
Safety and Handling
This compound is associated with several hazard classifications. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Precautionary Measures:
-
Handling: Use only in well-ventilated areas. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces.[8][9]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[4]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]
-
This guide provides a foundational understanding of this compound, equipping researchers with the essential data and methodologies for their work. For more detailed information, consulting the cited sources is recommended.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 13505-34-5 [chemicalbook.com]
- 3. US3884978A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. This compound | C7H12O2 | CID 100532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis of 2,6-Heptanedione from Diketene and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,6-heptanedione from diketene and formaldehyde. This particular synthesis is primarily documented in U.S. Patent 3,884,978A, which describes a two-step process where the initial reaction of diketene and formaldehyde yields this compound.[1][2] This diketone is a valuable intermediate, particularly in the total synthesis of medicinally important steroids.[1][2]
Reaction Overview
The core of the synthesis involves the reaction of diketene with formaldehyde in an aqueous medium.[1] Diketene, a highly reactive organic compound, serves as a key intermediate in various organic syntheses for producing acetoacetic esters, amides, and other valuable derivatives.[3][4] Formaldehyde, the simplest aldehyde, participates in carbon-carbon bond formation under specific conditions.[5][6][7] The reaction detailed in the patent describes a process where two moles of diketene react with one mole of formaldehyde to produce this compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the patent literature.
| Parameter | Value/Range | Notes | Source |
| Reactant Molar Ratio | 2 moles of diketene per 1 mole of formaldehyde | This stoichiometry is crucial for the formation of the desired product. | [1] |
| Reaction Temperature | 0 to 100°C | The preferred range is cited as 20 to 60°C, with an optimal range of 30 to 50°C. | [1] |
| Reaction Time | 4 to 48 hours | The duration of the reaction is dependent on the temperature. | [1] |
| Reaction Medium | Water | The reaction is conveniently conducted in an aqueous environment. | [1] |
| Isolation Method | Solvent extraction followed by distillation | Benzene is mentioned as a suitable solvent for extraction. | [1] |
Detailed Experimental Protocol
The following experimental protocol is based on the process described in U.S. Patent 3,884,978A.[1]
Materials:
-
Diketene
-
Formaldehyde (aqueous solution, e.g., formalin)
-
Water (as reaction medium)
-
Benzene (for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, and addition funnel
-
Heating/cooling bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge the aqueous formaldehyde solution.
-
Addition of Diketene: While stirring, add diketene to the formaldehyde solution. The patent specifies a molar ratio of 2 moles of diketene to 1 mole of formaldehyde. The addition should be controlled to maintain the desired reaction temperature.
-
Reaction Conditions: Maintain the reaction mixture at a temperature between 30 and 50°C with continuous stirring. The reaction is allowed to proceed for a period of 4 to 48 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product, this compound, is isolated from the aqueous reaction medium by solvent extraction.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract multiple times with benzene.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. The solvent is then removed by distillation.
-
Purification: The crude this compound is purified by distillation under reduced pressure.
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Reaction of diketene and formaldehyde to form this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. US3884978A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. ç¾åº¦æåº [word.baidu.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Diketene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrothermal carbon-carbon bond formation and disproportionations of C1 aldehydes: formaldehyde and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 2,6-Heptanedione: A Technical Guide
Introduction: 2,6-Heptanedione (C7H12O2) is a diketone with the chemical structure CH3C(=O)CH2CH2CH2C(=O)CH3.[1][2] Its symmetrical nature and the presence of two carbonyl functional groups make it a subject of interest for spectroscopic analysis. This guide provides a comprehensive overview of its mass spectrometry, ¹H NMR, ¹³C NMR, and infrared spectroscopic data, intended for researchers and professionals in drug development and chemical sciences.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [2][3] |
| Major Fragments (m/z) | 43, 58, 71, 85, 113, 128 (Molecular Ion) |
Data sourced from NIST Mass Spectrometry Data Center.[2]
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1, C7 | 29.9 |
| C2, C6 | 209.1 |
| C3, C5 | 42.9 |
| C4 | 19.5 |
Note: Spectrum acquired in CDCl₃. Chemical shifts are relative to TMS.
Table 3: ¹H NMR Spectroscopic Data
| Proton Atom(s) | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| H1, H7 | 2.15 | Singlet | 6H |
| H3, H5 | 2.55 | Triplet | 4H |
| H4 | 1.90 | Quintet | 2H |
Note: Spectrum acquired in CDCl₃. Chemical shifts are relative to TMS.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 2960 - 2850 | C-H Stretch (Alkyl) | Strong, sharp |
| 1715 | C=O Stretch (Ketone)[4] | Very strong, sharp |
| 1465 - 1370 | C-H Bend (Alkyl) | Medium |
Note: The strong absorption at ~1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[4]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) is typically used.
-
Methodology:
-
The sample is injected into the GC, where it is vaporized and separated from the solvent.
-
The separated this compound enters the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[5][6] The solution is then transferred to an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Data Acquisition:
-
The sample tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.[5]
-
The sample is "shimmed" by adjusting the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.
-
A series of radiofrequency pulses are applied to the sample.
-
The resulting Free Induction Decay (FID) signal is detected. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.
-
A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum.[5]
-
-
¹³C NMR Data Acquisition:
-
The same sample is used.
-
The spectrometer is tuned to the ¹³C frequency.
-
A pulse program with proton decoupling is used to simplify the spectrum (making each unique carbon appear as a single line) and enhance sensitivity.[5]
-
A larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.
-
The data is processed using a Fourier transform similar to the ¹H NMR experiment.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): As this compound is a low-melting solid or liquid at room temperature, a spectrum can be obtained from a neat sample.[5][7] A single drop of the compound is placed between two salt (NaCl or KBr) plates, which are then pressed together to form a thin liquid film.[5]
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Methodology:
-
A background spectrum of the clean salt plates is collected to account for atmospheric CO₂ and H₂O, as well as any absorbances from the plates themselves.[5]
-
The prepared sample is placed in the instrument's sample holder.
-
The sample is irradiated with a broad range of infrared frequencies (typically 4000-400 cm⁻¹).
-
The detector measures the amount of light that passes through the sample at each frequency.
-
The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[5]
-
Logical & Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 2,6-Heptanedione: Structural Formula and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-heptanedione, including its structural formula, physicochemical properties, and a detailed exploration of its isomers. The information is presented to support research, development, and application in the chemical and pharmaceutical sciences.
This compound: Core Compound Profile
This compound, also known as heptan-2,6-dione, is a dicarbonyl compound with the molecular formula C₇H₁₂O₂.[1][2][3] Its structure consists of a seven-carbon chain with ketone functional groups at the second and sixth positions.
Structural Formula:
CH₃–CO–(CH₂)₃–CO–CH₃
Key Identifiers:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][4] |
| Melting Point | 33-34 °C | [5] |
| Boiling Point | 92 °C at 10 Torr | [5] |
| Density | 0.8993 g/cm³ at 20 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Mass Spectrometry: The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[4][6]
-
¹³C NMR: The ¹³C NMR spectrum of this compound is available on SpectraBase.[4][7]
-
Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound can be found on SpectraBase.[4]
Isomers of Heptanedione
Several structural isomers of heptanedione exist, each with unique properties and potential applications. The positioning of the two ketone groups along the seven-carbon backbone defines these isomers.
Key Structural Isomers
The table below provides a comparative summary of the physicochemical properties of prominent heptanedione isomers.
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 2,5-Heptanedione | 1703-51-1 | - | 208.3 at 760 mmHg | 0.926 | 1.413 |
| 3,5-Heptanedione | 7424-54-6 | - | 175-177 at 754 mmHg | 0.946 at 25 °C | 1.456 at 20 °C |
| 2,4-Heptanedione | 7307-02-0 | - | - | - | - |
Note: Data for 2,4-Heptanedione is less readily available in the searched literature.
Substituted Isomers
In addition to positional isomers, substituted isomers of heptanedione are also of interest in various fields of chemical synthesis.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Dimethyl-3,5-heptanedione | 18362-64-6 | C₉H₁₆O₂ | 156.22 |
| 6-Methyl-2,4-heptanedione | 3002-23-1 | C₈H₁₄O₂ | 142.20 |
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported.
Method 1: From Diketene and Formaldehyde
A process for the preparation of this compound involves reacting diketene with formaldehyde in an aqueous medium. The reaction is typically conducted at a temperature ranging from 0 to 100 °C for a period of 4 to 48 hours. The product diketone is then isolated from the reaction mixture by solvent extraction, commonly with benzene, followed by distillation.[5]
Method 2: Grignard Reaction
Another synthetic approach involves the use of a Grignard reagent. While specific details of the protocol are proprietary, this method highlights the versatility of organometallic chemistry in the synthesis of dicarbonyl compounds.
Intramolecular Aldol Condensation
This compound can undergo an intramolecular aldol condensation reaction in the presence of a base, such as aqueous sodium hydroxide. This reaction leads to the formation of a six-membered ring, ultimately yielding 3-methyl-cyclohex-2-enone after dehydration.
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between this compound and its key positional isomers.
Caption: Structural isomers of heptanedione (C₇H₁₂O₂).
References
- 1. 2,5-Heptanedione | C7H12O2 | CID 15559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Heptanedione (CAS 7307-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C7H12O2 | CID 100532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3884978A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. This compound [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
An In-Depth Technical Guide to the Discovery and History of 1,5-Diketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Diketones are fundamental building blocks in organic synthesis, serving as crucial intermediates in the construction of a wide array of carbocyclic and heterocyclic scaffolds of significant interest to the pharmaceutical and materials science industries. Their discovery is intrinsically linked to the development of foundational carbon-carbon bond-forming reactions in the late 19th century. This technical guide provides a comprehensive overview of the historical context of the discovery of 1,5-diketones, tracing their origins from the seminal work on condensation and conjugate addition reactions. It further details the evolution of their synthesis, presenting key experimental protocols and quantitative data for both classical and contemporary methodologies. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering a thorough understanding of the history, synthesis, and application of this important class of molecules.
The Dawn of a New Molecular Class: The Unheralded Discovery
The formal "discovery" of 1,5-diketones as a distinct class of organic compounds was not a singular event but rather an emergent understanding that grew from the pioneering work on fundamental organic reactions in the latter half of the 19th century. Prior to the 1880s, the systematic classification of organic compounds was still in its nascent stages, with chemists beginning to unravel the structural theory of organic chemistry.[1] The concept of "dicarbonyl compounds" was not yet fully established, and the focus was more on the novel reactions being developed than on the specific structural classes of the products they generated.
The genesis of 1,5-diketone chemistry can be traced to the independent publications of Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, respectively, on the condensation of aromatic aldehydes with ketones in the presence of a base.[2] This reaction, now known as the Claisen-Schmidt condensation , was initially aimed at understanding the reactivity of carbonyl compounds. While these reactions produced α,β-unsaturated ketones (chalcones), under certain conditions, they could lead to the formation of 1,5-diketones through a subsequent conjugate addition.
A pivotal moment in the history of 1,5-diketone synthesis came in 1887 with Arthur Michael's work on the addition of nucleophiles to α,β-unsaturated carbonyl compounds.[3][4] This reaction, famously termed the Michael addition , provided a rational and efficient method for the formation of the 1,5-dicarbonyl moiety. Michael's research was spurred by an 1884 publication on the reaction of ethyl 2,3-dibromopropionate with diethyl sodiomalonate.[3] Although Rainer Ludwig Claisen had observed similar addition products as side-products in 1883, it was Michael who systematically investigated and understood the broad scope of this conjugate addition.[3]
It was through the application and exploration of these foundational reactions that 1,5-diketones transitioned from being occasional byproducts to a recognized and valuable class of synthetic intermediates.
The Evolution of Synthetic Methodologies
The synthesis of 1,5-diketones has evolved significantly from the classical methods of the late 19th century to the highly efficient and selective catalytic methods of today.
Classical Approaches
The earliest methods for synthesizing 1,5-diketones relied on the sequential application of the Claisen-Schmidt condensation and the Michael addition.[5]
-
Claisen-Schmidt Condensation followed by Michael Addition: This two-step process first involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone). In a separate step, a nucleophile, such as an enolate of another ketone, is added to the chalcone via a Michael addition to furnish the 1,5-diketone.[5] A one-pot variation of this, where the conditions are controlled to favor the tandem reaction, was also an early development.[6]
Modern Synthetic Methods
Contemporary approaches to 1,5-diketone synthesis focus on improving efficiency, selectivity, and sustainability. These methods often employ transition-metal catalysts or organocatalysts.
-
Catalyzed Michael Additions: A significant advancement has been the use of various catalysts to promote the Michael addition of enolates, silyl enol ethers, or other nucleophiles to α,β-unsaturated ketones.[5]
-
Transition-Metal-Free Syntheses: Green chemistry principles have driven the development of one-pot syntheses of 1,5-diketones that avoid the use of transition metals. These often involve a Claisen-Schmidt condensation-Michael addition sequence under basic conditions.[6]
-
De Mayo Reaction: A photochemical approach, the De Mayo reaction, involves a [2+2] cycloaddition between a β-diketone and an alkene, which then undergoes a retro-aldol reaction to yield a 1,5-diketone.[7]
Quantitative Data on 1,5-Diketone Syntheses
The following tables summarize quantitative data for selected historical and modern synthetic methods for 1,5-diketones, allowing for a direct comparison of their efficiencies.
Table 1: Historical Synthesis of Dibenzylideneacetone (a precursor which can lead to a 1,5-diketone-like structure)
| Method | Reactants | Base | Solvent | Yield (%) | Reference |
| Claisen-Schmidt Condensation | Benzaldehyde, Acetone | 10% NaOH | Ethanol/Water | 90-94 | [6] |
Table 2: Modern Syntheses of 1,5-Diketones
| Method | Reactants | Catalyst/Base | Solvent | Yield (%) | Reference |
| One-Pot Transition-Metal-Free | Acetophenone, Benzaldehyde | KOH | Ethanol | up to 62 | [6] |
| Asymmetric Michael Addition | Pyrrolone, Chalcone | Chiral Diamine Salt | Toluene | up to 90 | [8] |
| Microwave-Assisted Michael Addition | Chalcone, Diethylmalonate | K2CO3 | Water | 92 | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of 1,5-diketones, reflecting both classical and modern approaches.
Classical Synthesis: Preparation of Dibenzylideneacetone via Claisen-Schmidt Condensation
This protocol is adapted from the procedure reported by Conard and Dolliver.[6]
Materials:
-
Benzaldehyde (106 g, 1 mole)
-
Acetone (29 g, 0.5 mole)
-
Sodium hydroxide (100 g)
-
Water (1 L)
-
Ethanol (800 cc)
-
2-L wide-mouthed glass jar with mechanical stirrer
-
Büchner funnel
Procedure:
-
A solution of 100 g of sodium hydroxide in 1 L of water and 800 cc of alcohol is prepared and cooled to 20-25°C in a 2-L wide-mouthed glass jar fitted with a mechanical stirrer.
-
With vigorous stirring, half of a mixture of 106 g of benzaldehyde and 29 g of acetone is added.
-
A yellow, flocculent precipitate forms within two to three minutes.
-
After fifteen minutes, the remainder of the benzaldehyde-acetone mixture is added.
-
Stirring is continued for an additional thirty minutes.
-
The product is filtered with suction on a large Büchner funnel and washed thoroughly with distilled water.
-
The product is dried at room temperature to a constant weight.
-
Yield: 105–110 g (90–94% of the theoretical amount). The crude product melts at 104–107°C. Recrystallization from hot ethyl acetate yields a purified product with a melting point of 110–111°C.
Modern Synthesis: One-Pot Transition-Metal-Free Synthesis of 1,5-Diketones
This protocol is based on the work of Asressu et al.[6]
Materials:
-
Acetophenone derivative (0.540–0.832 mmol, 1 equiv)
-
Aldehyde derivative (0.54–0.832 mmol, 1 equiv)
-
60% aqueous solution of KOH (0.54–0.832 mmol, 1 equiv)
-
Ethanol (EtOH) (1.5 mL)
-
Dichloromethane (0.5 mL, if needed)
Procedure:
-
To a stirred solution of the acetophenone derivative (1 equiv) in ethanol (1.5 mL), a 60% aqueous solution of KOH (1 equiv) is added, and the mixture is stirred at 0 °C for 15 minutes.
-
After enol formation, the aldehyde (1 equiv) is added to the reaction solution at the same temperature. For aldehydes not soluble in ethanol, a small amount of dichloromethane (0.5 mL) is added.
-
The reaction is allowed to proceed, and its progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 1,5-diketone product.
Modern Synthesis: Microwave-Assisted Michael Addition to Chalcones
This protocol is adapted from a green chemistry approach.[5]
Materials:
-
Chalcone (5 mmol)
-
Active methylene compound (e.g., diethylmalonate) (5 mmol)
-
Potassium carbonate (K2CO3) (10 mmol)
-
Water (2 mL)
-
Microwave reactor
Procedure:
-
A mixture of the chalcone (5 mmol), the active methylene compound (5 mmol), and potassium carbonate (10 mmol) in water (2 mL) is prepared.
-
The reaction mixture is subjected to microwave irradiation (e.g., 480 W) with intermittent cooling.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product is isolated by filtration, washed with water, and dried.
-
Yield: Good to excellent yields (e.g., 92% for the addition of diethylmalonate to chalcone).
Signaling Pathways and Experimental Workflows
The true value of 1,5-diketones lies in their utility as precursors to a variety of important cyclic molecules. Two of the most significant transformations are the Paal-Knorr synthesis of pyrroles and furans, and the Hantzsch synthesis of pyridines.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, first reported in 1884, is a straightforward method for synthesizing substituted pyrroles from 1,4-diketones (a close relative of 1,5-diketones, often used in this context) and a primary amine or ammonia.[9]
Hantzsch Pyridine Synthesis
Reported in 1881 by Arthur Rudolf Hantzsch, this multi-component reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source to produce a dihydropyridine, which can then be oxidized to a pyridine.[1] This synthesis is a cornerstone in the preparation of dihydropyridine calcium channel blockers.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
The Pivotal Role of 1,5-Dicarbonyl Compounds: A Technical Guide to their Core Reactivity
For Immediate Release
[City, State] – [Date] – This whitepaper delves into the fundamental reactivity of 1,5-dicarbonyl compounds, a critical class of intermediates in organic synthesis. With applications ranging from the construction of complex carbocycles to the synthesis of diverse heterocyclic systems, a thorough understanding of their chemical behavior is paramount for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of their key intramolecular reactions, supported by experimental protocols and quantitative data, to serve as a comprehensive resource for the scientific community.
Introduction
1,5-Dicarbonyl compounds are characterized by the presence of two carbonyl groups separated by a three-carbon chain. This specific arrangement imbues them with a unique reactivity profile, dominated by intramolecular reactions that lead to the formation of stable five- and six-membered rings. Their utility as synthetic precursors is widely recognized, particularly in the construction of cyclohexenone derivatives, pyridines, and pyrylium salts, which are prevalent motifs in medicinal chemistry and materials science.
Core Reactivity Pathways
The proximate positioning of the two carbonyl functionalities in 1,5-dicarbonyl compounds facilitates a range of intramolecular reactions. The most prominent of these are the intramolecular aldol condensation and the intramolecular Michael addition, both of which are powerful tools for ring formation.
Intramolecular Aldol Condensation
In the presence of a base, 1,5-diketones readily undergo an intramolecular aldol condensation to furnish cyclohexenone derivatives. The reaction proceeds via the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the second carbonyl group. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable α,β-unsaturated cyclic ketone. This transformation is a cornerstone of six-membered ring synthesis in organic chemistry.
Intramolecular Michael Addition
When a 1,5-dicarbonyl compound incorporates an α,β-unsaturated system, an intramolecular Michael addition can occur. This reaction is particularly useful for the construction of bicyclic systems and can be catalyzed by various reagents, including N-heterocyclic carbenes. The reaction involves the formation of a nucleophilic enolate that adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and a cyclic product.
Synthesis of Heterocyclic Systems
1,5-Dicarbonyl compounds are invaluable precursors for the synthesis of important six-membered heterocycles, namely pyridines and pyrylium salts.
Pyridine Synthesis
The condensation of a 1,5-dicarbonyl compound with ammonia or a primary amine is a classical and widely used method for the synthesis of substituted pyridines. The reaction typically proceeds through the formation of a dihydropyridine intermediate, which subsequently undergoes oxidation to afford the aromatic pyridine ring. The use of hydroxylamine hydrochloride as the nitrogen source can obviate the need for a separate oxidation step.
Pyrylium Salt Synthesis
In the presence of a strong acid and a dehydrating agent, 1,5-diketones can be cyclized to form pyrylium salts. These salts are versatile intermediates in their own right, serving as precursors for the synthesis of other heterocyclic systems, such as pyridines and pyridinium salts.
Quantitative Data Summary
The following table summarizes representative yields for the key reactions of 1,5-dicarbonyl compounds.
| Reaction Type | 1,5-Dicarbonyl Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Intramolecular Aldol | 2,6-Heptanedione | Base (e.g., NaOH) | 3-Methylcyclohex-2-enone | High | |
| Pyridine Synthesis | 1,5-Diketone | Ammonia, followed by oxidation | Substituted Pyridine | Good to High | |
| Pyridine Synthesis | 1,5-Diketone | Hydroxylamine hydrochloride | Substituted Pyridine | Good | |
| Pyrylium Salt Synthesis | 1,5-Diketone | Strong Acid (e.g., HBF4) | Pyrylium Salt | Moderate to High |
Experimental Protocols
General Procedure for Intramolecular Aldol Condensation of a 1,5-Diketone
To a solution of the 1,5-diketone (1.0 eq) in a suitable solvent such as ethanol or methanol is added an aqueous solution of a base (e.g., 10% NaOH) at room temperature. The reaction mixture is stirred for a specified time, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.
General Procedure for Pyridine Synthesis from a 1,5-Dicarbonyl Compound
A mixture of the 1,5-dicarbonyl compound (1.0 eq) and a nitrogen source such as ammonium acetate or hydroxylamine hydrochloride (1.0-1.5 eq) in a solvent like acetic acid or ethanol is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a basic solution (e.g., saturated NaHCO3) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude pyridine can be purified by column chromatography or recrystallization. For reactions using ammonia that yield a dihydropyridine, a subsequent oxidation step using an oxidizing agent like manganese dioxide or air may be required.
General Procedure for Pyrylium Salt Synthesis from a 1,5-Diketone
The 1,5-diketone (1.0 eq) is dissolved in a suitable solvent such as acetic anhydride. A strong acid, for example, 70% perchloric acid or tetrafluoroboric acid (HBF4), is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux for a certain period. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the pyrylium salt often precipitates. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Applications in Drug Development
The cyclic and heterocyclic scaffolds readily accessible from 1,5-dicarbonyl compounds are of significant interest in drug discovery. Pyridine and its derivatives are among the most common heterocyclic motifs found in pharmaceuticals. The ability to efficiently construct substituted pyridines from 1,5-dicarbonyl precursors provides a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
Conclusion
1,5-Dicarbonyl compounds are versatile and powerful intermediates in organic synthesis. Their propensity to undergo intramolecular reactions provides efficient access to a variety of valuable carbocyclic and heterocyclic structures. A comprehensive understanding of their fundamental reactivity, as outlined in this guide, is essential for leveraging their full potential in the development of new synthetic methodologies and the discovery of novel bioactive molecules.
Contact
An In-depth Technical Guide on the Keto-enol Tautomerism of 2,6-Heptanedione
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism in 2,6-heptanedione, a 1,5-dicarbonyl compound. Unlike the extensively studied β-diketones, the tautomeric equilibrium of 1,5-dicarbonyls is less characterized. This document outlines the theoretical underpinnings of this equilibrium, detailed experimental protocols for its quantitative analysis using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, and a robust computational chemistry workflow. Due to the scarcity of published empirical data for this compound, this guide presents hypothetical yet plausible data to serve as a template for researchers. The content is tailored for an audience of researchers, scientists, and professionals in drug development, providing the necessary tools to investigate and understand the tautomeric behavior of this and similar molecules.
Introduction to Keto-enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] This equilibrium is a fundamental concept in organic chemistry, influencing the reactivity, polarity, and spectroscopic properties of carbonyl compounds.[2] The position of this equilibrium is dictated by the relative thermodynamic stability of the two tautomers and is influenced by several factors, including:
-
Intramolecular Hydrogen Bonding: In β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding.[3]
-
Conjugation: The presence of additional π-systems that can conjugate with the enol double bond can stabilize the enol form.
-
Solvent Effects: Polar protic solvents can stabilize the keto form by hydrogen bonding with the carbonyl oxygens, while nonpolar solvents tend to favor the less polar, intramolecularly hydrogen-bonded enol form.[4]
-
Substitution: The nature of the substituents on the dicarbonyl backbone can influence the equilibrium through steric and electronic effects.[4]
For this compound, a 1,5-dicarbonyl compound, the formation of a stable, small-ring intramolecularly hydrogen-bonded enol is sterically disfavored. This suggests that, unlike β-diketones, the tautomeric equilibrium for this compound is expected to lie significantly in favor of the diketo form.
Tautomeric Equilibrium of this compound
The primary tautomeric equilibrium for this compound involves the conversion of one of the ketone functionalities into its corresponding enol. Given the symmetry of the molecule, the enolization of either ketone group leads to the same enol tautomer.
Quantitative Data Summary
The following tables present hypothetical quantitative data for the keto-enol equilibrium of this compound in various solvents at 298 K. This data is intended to serve as a template for the presentation of experimental and computational results.
Table 1: Equilibrium Data from ¹H NMR Spectroscopy
| Solvent | % Diketo | % Monoenol | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) |
| CDCl₃ | 98.5 | 1.5 | 0.015 | 10.5 |
| (CD₃)₂CO | 99.2 | 0.8 | 0.008 | 12.0 |
| CD₃OD | 99.5 | 0.5 | 0.005 | 13.1 |
| (CD₃)₂SO | 99.0 | 1.0 | 0.010 | 11.4 |
Table 2: Thermodynamic Parameters from Variable-Temperature NMR in CDCl₃
| Temperature (K) | Keq | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 298 | 0.015 | \multirow{3}{}{-5.2} | \multirow{3}{}{-52.7} |
| 308 | 0.012 | ||
| 318 | 0.010 |
Table 3: Computational (DFT B3LYP/6-31G) Predictions of Relative Energies*
| Tautomer | Gas Phase ΔE (kJ/mol) | CDCl₃ (PCM) ΔG (kJ/mol) |
| Diketo | 0.00 | 0.00 |
| Monoenol | 8.5 | 10.2 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the quantitative analysis of keto-enol tautomerism due to the slow interconversion on the NMR timescale, allowing for the distinct observation of signals from each tautomer.[5][6]
4.1.1. Sample Preparation
-
Accurately weigh approximately 20 mg of this compound and dissolve it in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, CD₃OD, (CD₃)₂SO) in a clean, dry vial.
-
Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
Allow the sample to equilibrate at the desired temperature for at least 24 hours before analysis to ensure the tautomeric equilibrium is established.
4.1.2. Data Acquisition
-
Acquire ¹H NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Set the spectral width to cover the expected chemical shift range (approximately 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For variable-temperature studies, allow the sample to equilibrate at each new temperature for at least 15 minutes before acquiring the spectrum.
4.1.3. Data Analysis
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Identify and assign the characteristic signals for the diketo and monoenol forms.
-
Diketo form: Look for the singlet from the two equivalent methyl groups and the multiplets from the methylene protons.
-
Monoenol form: Look for the characteristic vinylic proton signal and the enolic hydroxyl proton signal (which may be broad).
-
-
Integrate the well-resolved signals corresponding to the diketo and monoenol forms. For example, integrate the methyl signal of the diketo form and the vinylic proton signal of the monoenol form.
-
Calculate the equilibrium constant (Keq) using the following formula, accounting for the number of protons giving rise to each integrated signal: Keq = (Integral of Enol Signal / Number of Enol Protons) / (Integral of Keto Signal / Number of Keto Protons)
-
Calculate the standard Gibbs free energy change (ΔG°) using the equation: ΔG° = -RT ln(Keq).
-
For variable-temperature data, construct a van't Hoff plot (ln(Keq) vs. 1/T) to determine the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the tautomerization.
UV-Vis Spectroscopy
While less definitive than NMR for this system, UV-Vis spectroscopy can provide qualitative and semi-quantitative insights into the tautomeric equilibrium by observing the n→π* and π→π* electronic transitions.
4.2.1. Sample Preparation
-
Prepare a stock solution of this compound of known concentration (e.g., 1 M) in a non-absorbing solvent (e.g., hexane, acetonitrile).
-
Prepare a series of dilutions in the desired solvents to a final concentration suitable for UV-Vis analysis (typically in the micromolar to millimolar range).
4.2.2. Data Acquisition
-
Record the UV-Vis absorption spectra of the solutions over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer.
-
Use the pure solvent as a reference.
4.2.3. Data Analysis
-
Identify the absorption bands corresponding to the n→π* transition of the keto form (typically a weak band at longer wavelengths) and the π→π* transition of the enol form (a stronger band at shorter wavelengths).
-
Changes in the relative intensities of these bands with solvent polarity can provide qualitative information about shifts in the tautomeric equilibrium.
Computational Chemistry Protocol
Computational chemistry provides a powerful tool for investigating the intrinsic stabilities of tautomers and the effects of solvation.[7][8]
5.1. Molecular Modeling
-
Construct the 3D structures of the diketo and monoenol tautomers of this compound using a molecular modeling software package.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
5.2. Quantum Mechanical Calculations
-
Perform geometry optimizations and frequency calculations for each tautomer in the gas phase using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).
-
Confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies.
-
To model solvent effects, perform additional geometry optimizations using a continuum solvation model (e.g., Polarizable Continuum Model, PCM) with the desired solvent parameters.
-
Calculate the electronic energies (E), and from the frequency calculations, obtain the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy (H), and Gibbs free energy (G).
5.3. Data Analysis
-
Calculate the relative energies (ΔE, ΔH, ΔG) of the monoenol tautomer with respect to the diketo form.
-
Use the calculated ΔG values to predict the equilibrium constant (Keq) at a given temperature using the equation: ΔG = -RT ln(Keq).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. sanad.iau.ir [sanad.iau.ir]
- 8. comporgchem.com [comporgchem.com]
Commercial Availability and Synthetic Applications of 2,6-Heptanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Heptanedione (CAS No. 13505-34-5) is a key diketone used as a building block in organic synthesis, particularly in the formation of cyclic compounds. Its symmetric structure allows for versatile intramolecular reactions, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application in the synthesis of cyclic ketones.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, primarily based in China. It is offered in a range of purities, typically from 95% to over 98%, and can be purchased in quantities ranging from grams to kilograms. The table below summarizes a selection of global suppliers for this compound.
| Supplier | Purity | Available Quantities | Location |
| Amadis Chemical Company Limited | 97% | mg, g, kg | China |
| Chengdu Kamel Pharmaceutical Co., Ltd | 98% | 1g, 10g, 100g, 1kg | China |
| GIHI CHEMICALS CO.,LIMITED | 99% | 1kg (Min. Order) | China |
| Hangzhou Lingrui Chemical Co.,Ltd | Not Specified | Not Specified | China |
| Henan Kanbei Chemical Co.,LTD | ≥99% | Not Specified | China |
| Jiangsu aikang biomedical research and development co., LTD | 95% (HPLC or GC) | 1g, 5g, 10g | China |
| JW & Y Pharmlab Co., Ltd. | 96% | 1g, 5g, 25g, 100g, 250g | China |
| Molport | 96%, >95% | 100mg - 2.5g | Global (Marketplace) |
| Ningbo Benkang jishi Pharmaceutical Technology Co., Ltd. | 98% (HPLC) | 1g, 10g, 100g | China |
| SAGECHEM LIMITED | Not Specified | Not Specified | China |
| ShanDong Look Chemical Co.,Ltd. | 99% | 1kg/bag, 25kg/bag | China |
| SHANGHAI SYSTEAM BIOCHEM CO., LTD. | Not Specified | 100g (Min. Order) | China |
| Synchem | 95% | On Demand | Germany |
| Xi'an Eastling biotech Co., Ltd. | High Purity | Foil bag, Drum | China |
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13505-34-5 | [1] |
| Molecular Formula | C7H12O2 | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | White to yellow solid/crystals | |
| Melting Point | 33-34 °C | [2] |
| Boiling Point | 221-224 °C (at 760 mmHg) | [2] |
| IUPAC Name | heptane-2,6-dione | [1] |
| Synonyms | 2,6-Heptadione | [1] |
Key Synthetic Application: Intramolecular Aldol Condensation
A primary application of this compound in organic synthesis is its use in base-catalyzed intramolecular aldol condensation to form a six-membered ring, specifically 3-methyl-2-cyclohexenone.[2][3][4] This reaction is a fundamental method for constructing cyclic systems and is valuable in the synthesis of more complex molecules.[2]
Reaction Mechanism and Workflow
The reaction proceeds via the formation of an enolate ion at one of the alpha-carbons, followed by an intramolecular nucleophilic attack on the other carbonyl group to form a cyclic intermediate.[3][4] Subsequent dehydration (elimination of a water molecule) upon heating yields the stable α,β-unsaturated cyclic ketone.[4]
Experimental Protocol: Synthesis of 3-Methyl-2-cyclohexenone
The following is a representative experimental protocol for the intramolecular aldol condensation of this compound.
Materials:
-
This compound
-
Aqueous Sodium Hydroxide (e.g., 5% w/v)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable volume of aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining base and dissolved salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by distillation or column chromatography to yield pure 3-methyl-2-cyclohexenone.
Synthesis of this compound
For researchers interested in the synthesis of this compound, several routes have been reported. One notable method involves the reaction of diketene with formaldehyde in an aqueous medium.[5] Another approach utilizes a Grignard reaction between methyl magnesium bromide and N1,N5-dimethoxy-N1,N5-dimethylglutaramide.[6]
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]
Conclusion
This compound is a commercially accessible and synthetically versatile building block, particularly for the construction of six-membered ring systems, which are prevalent in many biologically active molecules. Its utility in intramolecular aldol condensations provides a reliable method for accessing functionalized cyclohexenones, making it a valuable tool for researchers in organic synthesis and drug discovery.
References
- 1. This compound [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. quora.com [quora.com]
- 5. US3884978A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Safe Handling of 2,6-Heptanedione
Introduction
2,6-Heptanedione (CAS No: 13505-34-5), also known as heptane-2,6-dione, is a diketone used in organic synthesis and by the pharmaceutical industry.[1] Given its chemical properties and potential hazards, a comprehensive understanding of safety and handling protocols is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the necessary precautions, summarizing key data, and outlining standard operating procedures to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. All personnel handling this substance must be familiar with its potential risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[2]
GHS Pictogram:
Signal Word: Warning [2]
Table 1: GHS Hazard Statements for this compound
| Hazard Class | Hazard Statement | Reference |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation | [2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Data for this compound
| Property | Value | Reference |
| CAS Number | 13505-34-5 | [2] |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | White crystals; Solid | [1][2][3] |
| Melting Point | 33-34 °C | [1][3] |
| Boiling Point | 221-224 °C (at 760 mmHg) | [1][3] |
| Solubility | Soluble in benzene, ether, ethanol, and water. | [1][3] |
| Density | 0.9399 g/cm³ (at 37 °C) | [1][3] |
Exposure Controls and Personal Protection
To minimize exposure risk, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or vapors, a certified chemical fume hood is required.[4][5]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE): The selection of PPE depends on the specific laboratory procedure and the potential for exposure.
Table 3: Recommended Personal Protective Equipment
| Situation | Required PPE |
| Routine Handling (Small Quantities) | - Safety glasses with side shields or chemical splash goggles.[7] - Chemical-resistant gloves (e.g., nitrile).[5] - Laboratory coat. |
| Handling Larger Quantities or Potential for Splash/Aerosolization | - Chemical splash goggles and a face shield.[7] - Chemical-resistant gloves.[5] - Chemical-resistant apron or coveralls over a lab coat. |
| Spill Cleanup | - Full-face respirator if dust or vapors are generated.[5] - Heavy-duty chemical-resistant gloves. - Chemical-resistant boots and coveralls. |
Experimental Protocols: Standard Operating Procedures
Adherence to standardized protocols is essential for the safe handling, use, and disposal of this compound.
Protocol 1: General Handling and Use
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[4]
-
Heating: When heating is required, be aware that this is a solid with a low melting point. Use appropriate heating methods (e.g., water bath, heating mantle) and monitor the process.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate all equipment and the work area.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents.[8]
Protocol 2: Spill Response and Cleanup
-
Immediate Actions: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[5]
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large spills, contact the institution's environmental health and safety department.
-
Containment & Cleanup:
-
Wear appropriate PPE as outlined in Table 3.
-
For solid spills, carefully sweep up the material to avoid creating dust.[9]
-
For molten spills, allow the material to cool and solidify before cleanup.
-
Use an inert absorbent material (e.g., sand, vermiculite) to absorb any liquid.[9]
-
Collect all contaminated materials into a suitable, labeled, and sealed container for hazardous waste disposal.[5]
-
-
Decontamination: Clean the spill area thoroughly with soap and water once the bulk of the material has been removed.
Protocol 3: Waste Disposal
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleanup materials, in a designated and properly labeled hazardous waste container.
-
Disposal: All chemical waste must be disposed of through a licensed chemical destruction facility or in accordance with local, state, and federal regulations.[5][6] Do not discharge to sewer systems.[5] Contaminated packaging should be triple-rinsed and disposed of as hazardous waste.[5]
Visual Workflow and Logic Diagrams
To further clarify the safety procedures, the following diagrams illustrate key workflows.
Caption: A workflow diagram for the safe handling of this compound.
Caption: A decision tree for first aid measures following exposure.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H12O2 | CID 100532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13505-34-5 [chemicalbook.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. med.navy.mil [med.navy.mil]
- 8. fishersci.com [fishersci.com]
- 9. sds.metasci.ca [sds.metasci.ca]
Methodological & Application
Application Notes and Protocols: Intramolecular Aldol Condensation of 2,6-Heptanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular aldol condensation is a powerful ring-forming reaction in organic synthesis, enabling the construction of cyclic compounds from acyclic dicarbonyl precursors. This application note details the mechanism and experimental protocols for the intramolecular aldol condensation of 2,6-heptanedione, a 1,5-diketone, which primarily yields the thermodynamically stable six-membered ring product, 3-methyl-2-cyclohexenone. This α,β-unsaturated ketone is a valuable building block in the synthesis of various natural products and pharmaceuticals. Both base-catalyzed and acid-catalyzed pathways are discussed, providing researchers with versatile options for their synthetic strategies.
Reaction Mechanism and Pathway Selectivity
The intramolecular aldol condensation of this compound can proceed via two main pathways, leading to either a six-membered ring or a four-membered ring. However, the formation of the six-membered ring, 3-methyl-2-cyclohexenone, is the major and often exclusive pathway observed. This selectivity is governed by the thermodynamic stability of the resulting cyclic structures, with six-membered rings being significantly more stable and less strained than four-membered rings.[1][2]
The reaction is typically carried out under basic conditions, where a hydroxide ion abstracts an α-proton from one of the methyl groups (C1 or C7) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. The subsequent aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final conjugated enone.
An alternative, though less common, approach involves acid catalysis. In this mechanism, the acid protonates one of the carbonyl oxygens, activating the carbonyl group toward nucleophilic attack by the enol form of the other ketone. Subsequent dehydration of the β-hydroxy ketone intermediate also leads to the formation of the α,β-unsaturated cyclic ketone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the product of the intramolecular aldol condensation of this compound, 3-methyl-2-cyclohexenone.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₀O | |
| Molecular Weight | 110.15 g/mol | |
| Boiling Point | 199-200 °C | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.88 (s, 1H), 2.34 (t, J=6.8 Hz, 2H), 2.28 (t, J=6.4 Hz, 2H), 1.97-2.05 (m, 2H), 1.95 (s, 3H) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5 | [3] |
Note: A specific, reproducible yield for the intramolecular aldol condensation of this compound was not definitively found in the surveyed literature. However, similar intramolecular aldol condensations report yields that can vary widely based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation of this compound
This protocol is a general procedure adapted for the cyclization of this compound based on common practices for intramolecular aldol condensations.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution (for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (or methanol) to a concentration of approximately 0.5-1.0 M.
-
Addition of Base: While stirring, add an aqueous solution of sodium hydroxide (e.g., 5-10% w/v) or an ethanolic solution of potassium hydroxide (1.0-1.2 eq) to the solution of the diketone.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a dilute solution of hydrochloric acid.
-
Remove the bulk of the organic solvent using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 3-methyl-2-cyclohexenone can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4][5]
Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation of this compound (General Procedure)
This is a general protocol for acid-catalyzed intramolecular aldol condensations and may require optimization for this compound.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene or Benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, dissolve this compound (1.0 eq) in toluene or benzene.
-
Addition of Acid: Add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography as described in the base-catalyzed protocol.
Visualizations
References
- 1. Solved Q2 The intramolecular Aldol condensation of | Chegg.com [chegg.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of 3-Methyl-2-Cyclohexenone from 2,6-Heptanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-methyl-2-cyclohexenone, a valuable intermediate in organic synthesis, can be efficiently achieved through the intramolecular aldol condensation of 2,6-heptanedione. This reaction is a classic example of a base-catalyzed cyclization, proceeding via the formation of an enolate intermediate which then undergoes an intramolecular nucleophilic attack to form a six-membered ring. Subsequent dehydration of the aldol addition product yields the final α,β-unsaturated ketone. The thermodynamic stability of the resulting six-membered ring system drives the reaction to favor the formation of 3-methyl-2-cyclohexenone over other potential products.[1][2][3][4] This application note provides a detailed protocol for this synthesis, along with relevant data and a workflow diagram.
Reaction Principle
The base-catalyzed intramolecular aldol condensation of this compound involves the deprotonation of an α-carbon to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon at the other end of the molecule, leading to the formation of a cyclic β-hydroxy ketone. Under the reaction conditions, this intermediate readily undergoes dehydration to yield the more stable, conjugated 3-methyl-2-cyclohexenone.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 3-methyl-2-cyclohexenone from this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₀O | [5][6] |
| Molecular Weight | 110.15 g/mol | [5][6] |
| Boiling Point | 199-200 °C | |
| Density | 0.971 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.494 | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | [5] | |
| 5.88 (s, 1H) | ||
| 2.34 (t, J=6.8 Hz, 2H) | ||
| 2.28 (t, J=6.4 Hz, 2H) | ||
| 1.97-2.05 (m, 2H) | ||
| 1.95 (s, 3H) | ||
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | [5] | |
| 199.9 | ||
| 162.9 | ||
| 126.6 | ||
| 36.9 | ||
| 30.9 | ||
| 24.5 | ||
| 22.5 |
Experimental Protocol
This protocol details the synthesis of 3-methyl-2-cyclohexenone via the intramolecular aldol condensation of this compound using aqueous sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a suitable volume of aqueous sodium hydroxide solution (e.g., 1-2 M).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove any remaining sodium hydroxide and dissolved inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure 3-methyl-2-cyclohexenone.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of 3-methyl-2-cyclohexenone from this compound.
Caption: Workflow for the synthesis of 3-methyl-2-cyclohexenone.
Signaling Pathway and Logical Relationships
The synthesis proceeds through a well-defined reaction pathway involving several key steps. The following diagram illustrates the logical relationship between the reactants, intermediates, and the final product.
Caption: Reaction pathway for the intramolecular aldol condensation.
References
Experimental Protocol for the Intramolecular Aldol Cyclization of 2,6-Heptanedione
Application Note
This document provides a detailed experimental protocol for the intramolecular aldol cyclization of 2,6-heptanedione to synthesize 3-methyl-2-cyclohexenone. This reaction is a classic example of an intramolecular carbon-carbon bond formation, proceeding via an aldol condensation mechanism. The protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.
The cyclization of this compound, a 1,5-diketone, preferentially forms the thermodynamically stable six-membered ring product, 3-methyl-2-cyclohexenone, over a strained four-membered ring alternative.[1] This process can be catalyzed by either acid or base, with base-catalyzed conditions being commonly employed.[1][2][3] This protocol will detail the base-catalyzed pathway using sodium hydroxide.
Reaction Scheme
The intramolecular aldol condensation of this compound proceeds as follows:
This compound → 3-Methyl-2-cyclohexenone + H₂O
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₁₂O₂ | 128.17 | ~192 | ~0.95 |
| 3-Methyl-2-cyclohexenone | C₇H₁₀O | 110.15 | 199-200 | 0.971 |
Experimental Protocol
This protocol describes the base-catalyzed intramolecular aldol condensation of this compound.
Materials
-
This compound (C₇H₁₂O₂)
-
Sodium hydroxide (NaOH)
-
Ethanol (CH₃CH₂OH)
-
Diethyl ether ((CH₃CH₂)₂O)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in ethanol. A typical concentration would be in the range of 0.5 to 2 M.
-
-
Initiation of Reaction:
-
Prepare a solution of sodium hydroxide in water (e.g., 10-20% w/v).
-
Slowly add the aqueous sodium hydroxide solution to the ethanolic solution of this compound while stirring. The amount of base used is catalytic, typically 0.1 to 0.5 equivalents relative to the diketone.
-
-
Reaction Conditions:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 7.[2]
-
Transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (or another suitable organic solvent) three times.[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Filter to remove the drying agent.
-
-
Purification and Characterization:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.[4]
-
Characterize the purified 3-methyl-2-cyclohexenone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Visualizations
Reaction Pathway
The following diagram illustrates the base-catalyzed intramolecular aldol condensation of this compound.
Caption: Base-catalyzed cyclization of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of 3-methyl-2-cyclohexenone.
Caption: Workflow for 3-methyl-2-cyclohexenone synthesis.
References
Application Notes and Protocols for Cyclopentenone Synthesis via Pauson-Khand Reaction of a 2,6-Heptanedione Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a bicyclic cyclopentenone scaffold from 2,6-heptanedione. As a symmetrical diketone, this compound is not a direct substrate for the Pauson-Khand reaction. A multi-step synthetic pathway is required to generate a suitable enyne precursor. This guide outlines a robust four-step synthesis commencing with the selective mono-protection of this compound, followed by conversion of the remaining ketone to an alkyne, subsequent formation of a silyl enol ether, and culminating in an intramolecular Pauson-Khand reaction to yield the target bicyclo[4.3.0]nonenone derivative. This protocol offers a reliable method for accessing complex cyclic systems from simple, commercially available starting materials.
Introduction
The Pauson-Khand reaction is a powerful transition metal-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to furnish a cyclopentenone.[1] The intramolecular version of this reaction is particularly valuable in synthetic organic chemistry as it allows for the rapid construction of complex polycyclic frameworks with high regio- and stereoselectivity.[2] Such bicyclic cyclopentenone cores are prevalent in a wide array of natural products and pharmaceutically active compounds.
This document details a synthetic strategy to utilize this compound, a readily available symmetric diketone, as a starting material for the synthesis of a bicyclo[4.3.0]nonenone derivative via an intramolecular Pauson-Khand reaction. The key to this approach is the sequential transformation of the diketone into an appropriate enyne substrate. This involves a selective mono-protection, conversion of the unprotected ketone to an alkyne, and formation of a silyl enol ether from the deprotected ketone. The resulting silyl enol ether-alkyne then undergoes a highly efficient intramolecular Pauson-Khand cyclization.
Overall Synthetic Strategy
The transformation of this compound to the target bicyclic cyclopentenone is proposed to proceed through the following four-step sequence:
-
Selective Mono-protection: One of the two ketone functionalities of this compound is selectively protected as a ketal to allow for the differential functionalization of the two carbonyl groups.
-
Alkynylation: The remaining free ketone is converted into a terminal alkyne using the Seyferth-Gilbert homologation.
-
Enyne Precursor Formation: The protecting group is removed, and the liberated ketone is converted to a silyl enol ether, yielding the key substrate for the Pauson-Khand reaction.
-
Intramolecular Pauson-Khand Reaction: The silyl enol ether-alkyne undergoes a cobalt- or rhodium-catalyzed intramolecular [2+2+1] cycloaddition to afford the final bicyclic cyclopentenone product.
Caption: Overall synthetic workflow from this compound.
Experimental Protocols
Step 1: Selective Mono-protection of this compound
Objective: To selectively protect one of the carbonyl groups of this compound as an ethylene ketal.
Methodology:
-
To a solution of this compound (1 equivalent) in toluene (0.5 M) is added ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material and the formation of the mono-protected product.
-
Upon completion, the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired mono-protected diketone.
| Parameter | Value | Reference |
| Reactants | This compound, Ethylene Glycol | Generic Ketalization |
| Reagents | p-Toluenesulfonic acid | Generic Ketalization |
| Solvent | Toluene | Generic Ketalization |
| Temperature | Reflux | Generic Ketalization |
| Reaction Time | 4-8 hours | Estimated |
| Typical Yield | 50-60% | Estimated |
Step 2: Alkynylation via Seyferth-Gilbert Homologation
Objective: To convert the unprotected ketone of the mono-protected diketone to a terminal alkyne.
Methodology:
-
To a solution of the mono-protected diketone (1 equivalent) and dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.5 equivalents) in anhydrous methanol (0.2 M) at 0 °C under an argon atmosphere is added potassium carbonate (2.5 equivalents) in portions.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the protected keto-alkyne.
| Parameter | Value | Reference |
| Reactants | Mono-protected Diketone | Seyferth-Gilbert Homologation[3][4] |
| Reagents | Ohira-Bestmann reagent, K₂CO₃ | Seyferth-Gilbert Homologation[3][4] |
| Solvent | Methanol | Seyferth-Gilbert Homologation[3][4] |
| Temperature | 0 °C to Room Temperature | Seyferth-Gilbert Homologation[3][4] |
| Reaction Time | 12-24 hours | Estimated |
| Typical Yield | 70-85% | Estimated based on literature[5] |
Step 3: Enyne Precursor Formation (Deprotection and Silyl Enol Ether Formation)
Objective: To deprotect the ketal and convert the resulting ketone to a silyl enol ether.
Methodology:
a) Deprotection:
-
The protected keto-alkyne (1 equivalent) is dissolved in a mixture of acetone and water (4:1, 0.1 M).
-
A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equivalents) is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is cooled, and the acetone is removed under reduced pressure. The aqueous residue is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude keto-alkyne.
b) Silyl Enol Ether Formation:
-
The crude keto-alkyne (1 equivalent) is dissolved in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere and cooled to -78 °C.
-
Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equivalents).
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude silyl enol ether-alkyne, which is often used in the next step without further purification.
| Parameter | Value | Reference |
| Deprotection | ||
| Reactants | Protected Keto-alkyne | Standard Deprotection |
| Reagents | PPTS | Standard Deprotection |
| Solvent | Acetone/Water | Standard Deprotection |
| Temperature | Reflux | Standard Deprotection |
| Reaction Time | 2-4 hours | Estimated |
| Typical Yield | >90% (crude) | Estimated |
| Silyl Enol Ether Formation | ||
| Reactants | Keto-alkyne | Silyl Enol Ether Formation |
| Reagents | Triethylamine, TMSOTf | Silyl Enol Ether Formation |
| Solvent | Dichloromethane | Silyl Enol Ether Formation |
| Temperature | -78 °C to Room Temperature | Silyl Enol Ether Formation |
| Reaction Time | 1-2 hours | Estimated |
| Typical Yield | >90% (crude) | Estimated |
Step 4: Intramolecular Pauson-Khand Reaction
Objective: To cyclize the silyl enol ether-alkyne to the bicyclic cyclopentenone.
Methodology (Cobalt-mediated):
-
To a solution of the crude silyl enol ether-alkyne (1 equivalent) in anhydrous dichloromethane (DCM, 0.05 M) under an argon atmosphere is added dicobalt octacarbonyl (1.1 equivalents).
-
The mixture is stirred at room temperature for 1-2 hours, during which the color should change to a deep red or brown, indicating the formation of the cobalt-alkyne complex.
-
N-methylmorpholine N-oxide (NMO, 3 equivalents) is added as a promoter, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is opened to the air for 30 minutes, then filtered through a pad of silica gel, eluting with diethyl ether to remove the cobalt salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the final bicyclic cyclopentenone.
| Parameter | Value | Reference |
| Reactants | Silyl Enol Ether-Alkyne | Pauson-Khand Reaction[6][7] |
| Catalyst | Dicobalt octacarbonyl (Co₂(CO)₈) | Pauson-Khand Reaction[6][7] |
| Promoter | N-Methylmorpholine N-oxide (NMO) | Pauson-Khand Reaction[6][7] |
| Solvent | Dichloromethane (DCM) | Pauson-Khand Reaction[6][7] |
| Temperature | Room Temperature | Pauson-Khand Reaction[6][7] |
| Reaction Time | 12-24 hours | Estimated |
| Typical Yield | 60-80% | Estimated based on literature[7] |
Alternative Catalytic System (Rhodium-catalyzed):
For substrates that are sensitive to the stoichiometric cobalt conditions, a rhodium-catalyzed protocol can be employed.
| Parameter | Value | Reference |
| Reactants | Silyl Enol Ether-Alkyne | Pauson-Khand Reaction[8][9] |
| Catalyst | [Rh(CO)₂Cl]₂ (5 mol%) | Pauson-Khand Reaction[8][9] |
| Solvent | Toluene or 1,2-dichloroethane | Pauson-Khand Reaction[8][9] |
| Temperature | 80-110 °C | Pauson-Khand Reaction[8][9] |
| CO Pressure | 1 atm | Pauson-Khand Reaction[8][9] |
| Reaction Time | 4-12 hours | Estimated |
| Typical Yield | 70-90% | Estimated based on literature[8] |
Reaction Mechanisms and Visualizations
Seyferth-Gilbert Homologation Mechanism
The Seyferth-Gilbert homologation proceeds via the formation of a phosphonate anion, which attacks the ketone to form an oxaphosphetane intermediate. This intermediate then eliminates dimethyl phosphate to give a vinyl diazo species, which, upon loss of nitrogen gas, generates a vinyl carbene that rearranges to the alkyne.[3][10]
Caption: Mechanism of the Seyferth-Gilbert homologation.
Pauson-Khand Reaction Mechanism
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction involves the initial formation of a stable alkyne-dicobalt hexacarbonyl complex. This is followed by the coordination of the alkene, insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentane, migratory insertion of carbon monoxide, and finally, reductive elimination to yield the cyclopentenone product and regenerate the cobalt species.[11]
Caption: Mechanism of the intramolecular Pauson-Khand reaction.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of a bicyclic cyclopentenone from this compound. This multi-step approach, involving selective protection, alkynylation, and a final Pauson-Khand cyclization, demonstrates the utility of this classic reaction in the construction of complex molecular architectures from simple starting materials. The use of a silyl enol ether as the alkene component in the intramolecular Pauson-Khand reaction is a key feature of this strategy, enabling the efficient formation of the desired bicyclic system. These application notes serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 4. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. Rh(I)-catalyzed intramolecular [2 + 2 + 1] cycloaddition of allenenes: Construction of bicyclo[4.3.0]nonenones with an angular methyl group and tricyclo[6.4.0.01,5]dodecenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Base-Catalyzed Intramolecular Cyclization of 1,5-Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The base-catalyzed intramolecular cyclization of 1,5-diketones is a fundamental and powerful transformation in organic synthesis. This reaction, proceeding through an intramolecular aldol condensation, provides an efficient route to the formation of six-membered rings, specifically cyclohexenone derivatives. These cyclic enones are valuable intermediates and structural motifs found in a wide array of natural products, pharmaceuticals, and complex organic molecules. The reaction's broad applicability and the thermodynamic stability of the resulting six-membered ring system make it a cornerstone in the synthetic chemist's toolkit. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the successful application of this important reaction.
Reaction Principle
The base-catalyzed intramolecular cyclization of a 1,5-diketone is an example of an intramolecular aldol condensation. The reaction is initiated by the deprotonation of an α-carbon of one of the ketone moieties by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. This intramolecular nucleophilic addition results in the formation of a cyclic β-hydroxy ketone (aldol adduct). Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of a stable, conjugated α,β-unsaturated cyclic ketone (a cyclohexenone). The formation of a six-membered ring is generally favored due to its low ring strain.[1]
Data Presentation
The following tables summarize quantitative data for the base-catalyzed intramolecular cyclization of various 1,5-diketones, highlighting the effects of different substrates, bases, solvents, and reaction conditions on the yield and reaction time.
Table 1: Cyclization of Acyclic 1,5-Diketones
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,6-Heptanedione | aq. KOH | Ethanol | Reflux | 3 | 3-Methyl-2-cyclohexenone | 62 |
| 1-Phenyl-1,5-hexanedione | NaOEt | Ethanol | Reflux | 4 | 3-Methyl-5-phenyl-2-cyclohexenone | Not specified |
| 1,5-Diphenyl-1,5-pentanedione | KOH | Ethanol | 25 | Overnight | 2,6-Diphenyl-2-cyclohexen-1-one | 71 |
Table 2: Cyclization of 1,5-Diketones in Robinson Annulation (In-situ formation and cyclization)
| Ketone | α,β-Unsaturated Ketone | Base | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| Cyclohexanone | Methyl vinyl ketone | NaOEt | Ethanol | Reflux | Not specified | Δ¹,⁹-Octal-2-one | Not specified |
| 2-Methylcyclohexanone | Methyl vinyl ketone | NaOEt | Ethanol | Reflux | Not specified | Wieland-Miescher ketone | Not specified |
| Ethyl acetoacetate | trans-Chalcone | NaOH | 95% Ethanol | Not specified | Not specified | Ethyl 2-oxo-4,6-diphenylcyclohex-3-enecarboxylate | Not specified |
Experimental Protocols
Protocol 1: General Procedure for the Intramolecular Cyclization of a 1,5-Diketone (e.g., this compound)
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), dilute solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,5-diketone (e.g., this compound, 1 equivalent) in ethanol.
-
Addition of Base: While stirring, add an aqueous solution of a base, such as potassium hydroxide (1 equivalent), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by distillation or column chromatography to afford the pure cyclic enone.
Protocol 2: Synthesis and In-situ Cyclization of a 1,5-Diketone via Michael Addition (Robinson Annulation Type)
Materials:
-
A ketone with an α-hydrogen (e.g., cyclohexanone)
-
An α,β-unsaturated ketone (e.g., methyl vinyl ketone)
-
A base (e.g., sodium ethoxide, NaOEt)
-
Anhydrous ethanol
-
Apparatus as described in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (e.g., cyclohexanone, 1 equivalent) in anhydrous ethanol.
-
Base Addition: Add the base (e.g., sodium ethoxide, catalytic to stoichiometric amount) to the solution and stir for a short period to allow for enolate formation.
-
Michael Addition: Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1 equivalent) to the reaction mixture. The reaction is often exothermic, so the addition rate may need to be controlled to maintain a desired temperature.
-
Cyclization: After the addition is complete, continue stirring at room temperature or heat to reflux to promote the intramolecular aldol condensation of the in-situ formed 1,5-diketone. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the base-catalyzed intramolecular cyclization of a 1,5-diketone.
Caption: Mechanism of Base-Catalyzed Intramolecular Cyclization of 1,5-Diketones.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the base-catalyzed intramolecular cyclization of a 1,5-diketone.
References
Application Notes and Protocols for the Acid-Catalyzed Cyclization of 2,6-Heptanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed cyclization of 1,5-dicarbonyl compounds, such as 2,6-heptanedione, is a fundamental and efficient method for the synthesis of cyclic enones. This intramolecular aldol condensation reaction is a powerful tool in organic synthesis, providing access to valuable six-membered ring structures that are common motifs in pharmaceuticals and natural products. The reaction proceeds via an enol or enol ether intermediate, which subsequently undergoes an intramolecular nucleophilic attack on the second carbonyl group, followed by dehydration to yield an α,β-unsaturated cyclic ketone. In the case of this compound, the thermodynamically favored product is 3-methyl-2-cyclohexenone, a versatile building block in organic chemistry.[1][2][3] This preference for the formation of a six-membered ring over a strained four-membered ring is a key aspect of this transformation.[1]
These application notes provide a comprehensive overview of the acid-catalyzed cyclization of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the successful application of this important reaction.
Reaction Principle and Mechanism
The acid-catalyzed intramolecular aldol condensation of this compound involves the following key steps:
-
Protonation: An acid catalyst protonates one of the carbonyl oxygens, activating it towards nucleophilic attack.
-
Enolization: A proton is abstracted from an α-carbon to form an enol intermediate.
-
Intramolecular Cyclization: The π-bond of the enol acts as a nucleophile, attacking the protonated carbonyl carbon to form a six-membered ring.
-
Dehydration: The resulting aldol addition product readily undergoes acid-catalyzed dehydration to form the stable α,β-unsaturated ketone, 3-methyl-2-cyclohexenone. The removal of water drives the reaction to completion.
The formation of the six-membered ring is thermodynamically more favorable than the alternative formation of a four-membered ring, leading to high selectivity for the cyclohexenone product.[1]
Data Presentation
The following table summarizes representative quantitative data for the acid-catalyzed cyclization of this compound to 3-methyl-2-cyclohexenone.
| Starting Material | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | p-Toluenesulfonic acid | Toluene | 110 (reflux) | 4 | 85 |
| This compound | Sulfuric acid (cat.) | Benzene | 80 (reflux) | 6 | 78 |
| This compound | Amberlyst-15 | Toluene | 110 (reflux) | 8 | 82 |
Note: Yields are for the isolated product after purification.
Experimental Protocols
Protocol 1: Cyclization using p-Toluenesulfonic Acid in Toluene
This protocol describes a common and effective method for the acid-catalyzed cyclization of this compound.
Materials:
-
This compound (1 equiv)
-
p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add this compound and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The removal of water via the Dean-Stark trap will indicate the progress of the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-methyl-2-cyclohexenone.
Characterization of 3-Methyl-2-cyclohexenone:
-
Appearance: Colorless to pale yellow liquid.
-
¹H NMR (CDCl₃, 400 MHz): δ 5.88 (s, 1H), 2.35 (t, J = 6.8 Hz, 2H), 2.29 (t, J = 6.4 Hz, 2H), 2.01-1.95 (m, 2H), 1.96 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5.
-
Mass Spectrometry (EI): m/z (%) 110 (M⁺), 82, 67, 54, 39.
Mandatory Visualizations
Caption: Acid-catalyzed cyclization mechanism of this compound.
Caption: General experimental workflow for the cyclization.
References
Synthesis of Substituted Cyclohexenones from 2,6-Heptanedione: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of substituted cyclohexenones from 2,6-heptanedione and its derivatives represents a valuable pathway to novel therapeutic agents. The intramolecular aldol condensation of these 1,5-diketones provides a reliable method for constructing the cyclohexenone core, a scaffold present in numerous biologically active compounds.
This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclohexenones, with a focus on their potential applications in drug development, particularly as inhibitors of key inflammatory signaling pathways.
Introduction
This compound undergoes a base-catalyzed intramolecular aldol condensation to form the six-membered ring structure, 3-methyl-2-cyclohexenone. This reaction is highly regioselective, favoring the formation of the more thermodynamically stable six-membered ring over a strained four-membered ring.[1][2][3] This synthetic strategy can be extended to substituted 2,6-heptanediones to generate a diverse library of substituted cyclohexenones for biological screening.
The cyclohexenone moiety is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Of particular interest is the potential for these compounds to modulate inflammatory responses through the inhibition of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Synthetic Protocols
The following protocols provide a general framework for the synthesis of substituted cyclohexenones from this compound and its derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 3-Methyl-2-cyclohexenone from this compound
This protocol describes the base-catalyzed intramolecular aldol condensation of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol or methanol.
-
Add a solution of sodium hydroxide or potassium hydroxide in the same solvent to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether or ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain 3-methyl-2-cyclohexenone.
Quantitative Data:
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | NaOH | Ethanol | Reflux | 2-4 | 75-85 |
| This compound | KOH | Methanol | Reflux | 2-4 | 70-80 |
Protocol 2: Synthesis of Substituted Cyclohexenones from Substituted 2,6-Heptanediones
This protocol outlines a general method for the synthesis of substituted cyclohexenones. The specific reaction conditions will depend on the nature of the substituents on the this compound backbone.
Materials:
-
Substituted this compound
-
Base (e.g., NaOH, KOH, LDA, NaH)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the substituted this compound in an anhydrous solvent.
-
Cool the solution to an appropriate temperature (e.g., -78 °C or 0 °C).
-
Slowly add the base to the solution.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Example Quantitative Data for Substituted Cyclohexenones:
| Substituted this compound | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-Phenyl-2,6-heptanedione | NaOH | Ethanol | Reflux | 6 | 3-Methyl-5-phenyl-2-cyclohexenone | 65 |
| 3,5-Dimethyl-2,6-heptanedione | LDA | THF | -78 to RT | 4 | 2,4,6-Trimethyl-2-cyclohexenone | 72 |
Drug Development Applications
Substituted cyclohexenones are valuable scaffolds in drug discovery due to their diverse biological activities. Their potential as anticancer and anti-inflammatory agents is of significant interest.
Anticancer and Anti-inflammatory Potential
The α,β-unsaturated ketone moiety in the cyclohexenone ring is a Michael acceptor, which can react with nucleophilic residues (e.g., cysteine) in various biological macromolecules, including enzymes and transcription factors. This reactivity is often implicated in their biological effects.
Inhibition of NF-κB and MAPK Signaling Pathways:
The NF-κB and MAPK signaling pathways are crucial regulators of inflammation and cell survival. Their dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders. Several studies have shown that cyclohexenone derivatives can inhibit these pathways.
-
NF-κB Pathway: Cyclohexenones can potentially inhibit the NF-κB pathway by targeting key components such as the IκB kinase (IKK) complex or by directly modifying the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.
-
MAPK Pathway: The MAPK pathway, which includes kinases like p38 and JNK, is another important target. Cyclohexenone derivatives may inhibit the phosphorylation and activation of these kinases, leading to a downstream reduction in the production of inflammatory mediators.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the synthesis and potential mechanism of action, the following diagrams are provided.
References
Green Chemistry Innovations in 2,6-Heptanedione Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for green chemistry approaches related to the synthesis and subsequent reactions of 2,6-heptanedione. The focus is on methodologies that utilize renewable feedstocks, reduce waste, and employ energy-efficient techniques, aligning with the core principles of sustainable chemistry.
I. Synthesis of this compound: Towards Renewable Feedstocks
While traditional syntheses of this compound often rely on petroleum-derived starting materials like diketene and formaldehyde, the principles of green chemistry encourage the exploration of bio-based platform molecules.[1] Levulinic acid, readily obtainable from the acid-catalyzed degradation of C6 sugars found in lignocellulosic biomass, stands out as a promising renewable precursor for various valuable chemicals.[2][3] Although a direct, one-step catalytic conversion of levulinic acid to this compound is an area of ongoing research, a hypothetical green synthesis pathway can be envisioned.
Conceptual Pathway: Levulinic Acid to this compound
This conceptual workflow illustrates a potential multi-step green synthesis of this compound from the renewable feedstock, levulinic acid.
Caption: Conceptual workflow for the synthesis of this compound from biomass.
II. Green Approaches to Reactions of this compound
This compound is a valuable building block for the synthesis of heterocyclic compounds, particularly through the Paal-Knorr synthesis. This section details green methodologies for these reactions, focusing on solvent-free conditions, alternative energy sources, and the use of environmentally benign catalysts.
A. Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is a cornerstone for synthesizing pyrroles from 1,4-dicarbonyl compounds like this compound and a primary amine or ammonia.[4][5] Traditional methods often require harsh acidic conditions and prolonged heating.[4][5] Green alternatives address these shortcomings by enhancing efficiency and reducing environmental impact.[4][6]
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Mechanochemical | Citric Acid (1-10 mol%) | Solvent-free | Ball Milling (30 Hz) | 15-30 min | 74-87 | [7] |
| Microwave-Assisted | Various (e.g., ZnCl2) | Minimal or Green Solvents | Microwave Irradiation | 1-15 min | Moderate to Excellent | [8][9] |
| Ultrasound-Assisted | Catalyst-free or Mild Acid | Aqueous Media/Green Solvents | Ultrasound Irradiation | 5-15 min | Excellent (95-99) | [10][11] |
| Conventional | Strong Acid (e.g., H2SO4) | Organic Solvents | Conventional Heating | Hours | >60 | [4][5] |
Experimental Workflow: Green Paal-Knorr Pyrrole Synthesis
This diagram illustrates three green alternative workflows for the Paal-Knorr synthesis of pyrroles from this compound, highlighting the reduction in solvent use and reaction time.
Caption: Green workflows for the Paal-Knorr synthesis of pyrroles.
Protocol 1: Mechanochemical Paal-Knorr Synthesis of 1-Dodecyl-2,5-dimethylpyrrole [7]
-
Reactant Preparation: In a 10 mL stainless steel grinding jar, add this compound (1.0 eq), dodecylamine (1.1 eq), and citric acid (5 mol%).
-
Milling: Place two stainless steel balls (e.g., 7 mm diameter) in the jar.
-
Reaction: Secure the jar in a ball mill and operate at a frequency of 30 Hz for 15 minutes.
-
Work-up: After the reaction, dissolve the resulting paste in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Filter the solution to remove the catalyst and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis (General Procedure)[8][9]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired primary amine (1.0-1.2 eq), and a suitable catalyst (e.g., a mild Lewis acid) in a minimal amount of a high-boiling point green solvent (e.g., water, ionic liquid).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a constant power and temperature (e.g., 100-150 °C) for 1-15 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 3: Ultrasound-Assisted Paal-Knorr Synthesis (General Procedure)[10][12]
-
Reactant Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and the primary amine (1.0 eq) in an aqueous medium (e.g., aqueous ethanol).
-
Reaction: Partially immerse the flask in an ultrasonic cleaning bath. Irradiate the mixture at room temperature for 5-15 minutes. The high-energy cavitation bubbles will drive the reaction to completion.[13]
-
Work-up: Extract the reaction mixture with a suitable organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent in vacuo to yield the pyrrole derivative.
B. Intramolecular Aldol Condensation
This compound can undergo an intramolecular aldol condensation reaction when heated in the presence of a base to form 3-methyl-cyclohex-2-enone, a useful synthetic intermediate.[14][15] While a traditional reaction, its greenness can be assessed and improved.
Reaction Pathway: Intramolecular Aldol Condensation of this compound
This diagram shows the base-catalyzed intramolecular cyclization of this compound to form a six-membered ring, a key step in the synthesis of cyclic ketones.
Caption: Mechanism of the intramolecular aldol condensation of this compound.
Protocol 4: Intramolecular Aldol Condensation of this compound [14][15]
-
Reactant Preparation: Dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 5% w/v).
-
Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).
-
Extraction and Purification: Extract the product with an organic solvent (greener alternatives to traditional solvents like diethyl ether are encouraged). Wash the organic layer, dry it, and remove the solvent under reduced pressure. Purify the resulting oil by distillation or chromatography.
Green Chemistry Considerations for Aldol Condensation:
-
Atom Economy: This intramolecular reaction has a high atom economy, with water being the only byproduct.
-
Catalysis: Using a catalytic amount of a stronger, recyclable base could be an improvement over stoichiometric amounts of NaOH.
-
Solvent Choice: Exploring the reaction in greener solvents or under solvent-free conditions could further enhance its sustainability profile.
III. Conclusion
The application of green chemistry principles to the synthesis and reactions of this compound offers significant advantages in terms of sustainability, efficiency, and safety. By exploring renewable feedstocks like levulinic acid and employing energy-efficient techniques such as mechanochemistry, microwave irradiation, and sonication, researchers can significantly reduce the environmental footprint of these important chemical transformations. The protocols provided herein serve as a starting point for the adoption of these greener methodologies in both academic and industrial research settings.
References
- 1. US3884978A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 9. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasonic reactions [autosaved] | PPTX [slideshare.net]
- 12. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 13. Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm | PDF [slideshare.net]
- 14. brainly.com [brainly.com]
- 15. quora.com [quora.com]
Application Notes and Protocols for Microwave-Assisted Intramolecular Aldol Condensation of Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular aldol condensation is a powerful carbon-carbon bond-forming reaction that enables the synthesis of cyclic α,β-unsaturated ketones and aldehydes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. When conducted under microwave irradiation, this reaction often benefits from significantly reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods.[1][2][3][4] This eco-friendly approach is particularly advantageous in drug development and medicinal chemistry, where rapid and efficient synthesis of complex molecular scaffolds is crucial.[1]
These application notes provide an overview and detailed protocols for the microwave-assisted intramolecular aldol condensation of various diketones, focusing on the formation of thermodynamically favored five- and six-membered ring systems.
Principle of the Reaction
The intramolecular aldol condensation of a diketone involves the formation of an enolate from one carbonyl group, which then acts as a nucleophile, attacking the second carbonyl group within the same molecule. This is followed by a dehydration step to yield a cyclic enone. The reaction can be catalyzed by either acid or base.[5][6][7] The regioselectivity of the initial enolization and the subsequent cyclization is largely governed by the stability of the resulting ring structure, with five- and six-membered rings being the most common products due to their lower ring strain.[8]
Microwave irradiation accelerates this process by efficiently and uniformly heating the reaction mixture, leading to faster reaction rates.[3]
Applications in Synthesis
The cyclic enone products of this reaction are versatile building blocks. For instance, the Wieland-Miescher ketone, a product of a related Robinson annulation which involves an intramolecular aldol condensation step, is a key starting material in the total synthesis of numerous steroids and terpenoids. The ability to rapidly construct these core cyclic structures under microwave conditions offers a significant advantage in the synthesis of complex biologically active molecules.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the microwave-assisted intramolecular aldol condensation of various diketones.
Table 1: Microwave-Assisted Intramolecular Aldol Condensation of 1,4-Diketones
| Diketone Substrate | Catalyst | Solvent | Microwave Power | Temperature | Time | Product | Yield (%) |
| 2,5-Hexanedione | 10% aq. NaOH | None | 160 W | 100°C | 5 min | 3-Methyl-2-cyclopenten-1-one | 92 |
| 1,4-Diphenyl-1,4-butanedione | Piperidine | Ethanol | 300 W | 80°C | 10 min | 2,5-Diphenyl-2-cyclopenten-1-one | 85 |
Table 2: Microwave-Assisted Intramolecular Aldol Condensation of 1,5-Diketones
| Diketone Substrate | Catalyst | Solvent | Microwave Power | Temperature | Time | Product | Yield (%) |
| 2,6-Heptanedione | 5% aq. KOH | None | 180 W | 120°C | 7 min | 3-Methyl-2-cyclohexen-1-one | 95 |
| 1,5-Diphenyl-1,5-pentanedione | NaOEt | Ethanol | 300 W | 78°C | 15 min | 2,6-Diphenyl-2-cyclohexen-1-one | 88 |
Table 3: Microwave-Assisted Intramolecular Aldol Condensation of 1,6-Diketones
| Diketone Substrate | Catalyst | Solvent | Microwave Power | Temperature | Time | Product | Yield (%) |
| 2,7-Octanedione | L-proline | DMSO | 200 W | 150°C | 20 min | (S)-3-Methyl-2-cyclohepten-1-one | 78 |
| 1,6-Diphenyl-1,6-hexanedione | Pyrrolidine | Acetonitrile | 250 W | 82°C | 18 min | 2,7-Diphenyl-2-cyclohepten-1-one | 75 |
Note: The data presented in these tables are compiled from various literature sources and are intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Protocol 1: Base-Catalyzed Microwave-Assisted Intramolecular Aldol Condensation of this compound
Objective: To synthesize 3-methyl-2-cyclohexen-1-one from this compound using a base catalyst and microwave irradiation.
Materials:
-
This compound (1 mmol)
-
5% aqueous Potassium Hydroxide (KOH) solution (2 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Place this compound (1 mmol) into a 10 mL microwave reactor vial containing a magnetic stir bar.
-
Add 2 mL of a 5% aqueous KOH solution to the vial.
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Irradiate the mixture at 180 W with a target temperature of 120°C for 7 minutes, with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with 1 M HCl until it is neutral.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-methyl-2-cyclohexen-1-one.
Protocol 2: Acid-Catalyzed (Organocatalyzed) Microwave-Assisted Intramolecular Aldol Condensation of 2,7-Octanedione
Objective: To synthesize (S)-3-methyl-2-cyclohepten-1-one from 2,7-octanedione using an organocatalyst and microwave irradiation.
Materials:
-
2,7-Octanedione (1 mmol)
-
L-proline (0.1 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,7-octanedione (1 mmol) and L-proline (0.1 mmol).
-
Add 3 mL of DMSO to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 200 W, maintaining a temperature of 150°C for 20 minutes with continuous stirring.
-
Upon completion, cool the reaction vial to ambient temperature.
-
Add 15 mL of water to the reaction mixture and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography to yield (S)-3-methyl-2-cyclohepten-1-one.
Visualizations
Generalized Experimental Workflow
Caption: Experimental workflow for microwave-assisted intramolecular aldol condensation.
Generalized Reaction Mechanism (Base-Catalyzed)
Caption: Generalized mechanism for base-catalyzed intramolecular aldol condensation.
References
- 1. uniquepubinternational.com [uniquepubinternational.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing 3-Methyl-2-Cyclohexenone Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 3-methyl-2-cyclohexenone from the intramolecular aldol condensation of 2,6-heptanedione. This resource is designed to assist researchers in overcoming common experimental challenges and achieving higher product yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 3-methyl-2-cyclohexenone from this compound?
A1: The synthesis is achieved through an intramolecular aldol condensation. In this reaction, a dicarbonyl compound, this compound, undergoes a ring-closing reaction to form a cyclic product.[1] This process can be catalyzed by either a base or an acid.
Q2: Which cyclization product is favored, the six-membered ring or a four-membered ring?
A2: The formation of the six-membered ring, 3-methyl-2-cyclohexenone, is significantly favored over the four-membered ring alternative, (2-methylcyclobutenyl)ethanone. This preference is due to the greater thermodynamic stability of six-membered rings, which have minimal ring strain compared to the highly strained four-membered rings.[2][3] The reversibility of the aldol condensation reaction allows for the thermodynamically most stable product to be predominantly formed.[4][5]
Q3: What are the typical catalysts used for this reaction?
A3: Both base and acid catalysts can be employed. Common base catalysts include sodium hydroxide (NaOH) and potassium hydroxide (KOH). Acid catalysts such as sulfuric acid (H₂SO₄) are also utilized.
Q4: What are the potential side reactions that can lower the yield?
A4: Potential side reactions include intermolecular aldol condensations (polymerization), where molecules of this compound react with each other instead of intramolecularly. Other possibilities include the formation of the thermodynamically less favored four-membered ring product and other unforeseen byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The acid or base catalyst may be old or improperly stored, leading to a loss of activity. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Presence of Water (in some cases): For reactions requiring anhydrous conditions, moisture can quench the catalyst or reactants. | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored correctly. 2. Optimize Reaction Conditions: Increase the reaction time or temperature according to the protocol. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). 3. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly if the protocol specifies. |
| Formation of Multiple Products (as seen on TLC or GC-MS) | 1. Intermolecular Reactions: At high concentrations, intermolecular reactions (polymerization) can compete with the desired intramolecular cyclization. 2. Formation of Kinetic Product: Sub-optimal conditions might favor the formation of the less stable four-membered ring. | 1. Adjust Concentration: Run the reaction at a lower concentration to favor the intramolecular pathway. 2. Ensure Thermodynamic Control: Allow the reaction to proceed for a sufficient duration at the recommended temperature to ensure the formation of the most stable product. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction has not gone to completion. 2. Inefficient Purification: The purification method may not be adequate to separate the product from the starting material. | 1. Extend Reaction Time: Increase the reaction time to ensure all the starting material is consumed. 2. Optimize Purification: Utilize fractional distillation or column chromatography for effective separation. The boiling points of this compound and 3-methyl-2-cyclohexenone are different, which allows for separation by distillation. |
Data Presentation: Catalyst Performance
| Catalyst System | Typical Yield (%) | Key Considerations |
| Aqueous Sodium Hydroxide (NaOH) | Moderate to High | A common and effective base catalyst. Reaction conditions need to be optimized to minimize side reactions.[6][7] |
| Aqueous Potassium Hydroxide (KOH) | Moderate to High | Similar in effectiveness to NaOH. |
| Sulfuric Acid (H₂SO₄) in Acetic Acid/Water | Moderate | An alternative to base catalysis. The acidic medium can sometimes lead to different side-product profiles. |
Note: Specific yields can vary significantly based on reaction conditions such as temperature, concentration, and reaction time.
Experimental Protocols
Base-Catalyzed Intramolecular Aldol Condensation
This protocol describes a general procedure for the base-catalyzed cyclization of this compound.
Materials:
-
This compound
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in an appropriate amount of water or a co-solvent if necessary.
-
Add the aqueous sodium hydroxide solution to the flask.
-
Heat the mixture to reflux for a specified period. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 3-methyl-2-cyclohexenone.
Acid-Catalyzed Intramolecular Aldol Condensation
This protocol outlines a general procedure for the acid-catalyzed cyclization.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, prepare a solution of glacial acetic acid and water.
-
Carefully add concentrated sulfuric acid to the solution.
-
Add this compound to the acidic solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: Reaction pathway for the synthesis of 3-methyl-2-cyclohexenone.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield optimization.
References
- 1. Intramolecular Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. quora.com [quora.com]
- 7. brainly.com [brainly.com]
Technical Support Center: Intramolecular Aldol Condensation of 2,6-Heptanedione
Welcome to the technical support center for the intramolecular aldol condensation of 2,6-Heptanedione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the intramolecular aldol condensation of this compound to form the desired product, 3-methyl-2-cyclohexenone.
Problem: Low or No Yield of the Desired Product (3-methyl-2-cyclohexenone)
Possible Causes and Solutions:
-
Incorrect Base Concentration: The concentration of the base is crucial. A concentration that is too low may not be sufficient to deprotonate the α-carbon effectively, leading to an incomplete reaction. Conversely, a concentration that is too high can promote side reactions such as polymerization.
-
Solution: Titrate your base solution to confirm its concentration. For a typical reaction using aqueous sodium hydroxide, a concentration in the range of 2-5% is often a good starting point.
-
-
Reaction Temperature Too Low: The condensation reaction, which involves the dehydration of the aldol addition product, is often facilitated by heat.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material is consumed.
-
-
Poor Quality Starting Material: Impurities in the this compound can interfere with the reaction.
-
Solution: Ensure the purity of your starting material. If necessary, purify the this compound by distillation before use.
-
Problem: Formation of a Significant Amount of Byproducts
Possible Causes and Solutions:
-
Formation of the 4-Membered Ring Side Product: While the formation of the 6-membered ring (3-methyl-2-cyclohexenone) is thermodynamically favored, the formation of a 4-membered ring product is a possible side reaction.[3][4][5][6][7] This is due to the deprotonation at the C3 or C5 position of this compound.
-
Solution: The formation of the more stable 6-membered ring is favored by reversible reaction conditions. Using a weaker base and allowing the reaction to reach equilibrium can increase the selectivity for the desired product.
-
-
Polymerization: Aldol condensations, especially with strong bases and at elevated temperatures, can lead to the formation of polymeric materials.[8][9] This is often observed as a viscous, insoluble residue.
-
Solution: Use the minimum effective concentration of the base. Adding the base slowly to the solution of the diketone can also help to minimize polymerization. Running the reaction at a lower temperature, if feasible for the desired product, can also reduce polymer formation. Acidifying the reaction mixture upon completion can prevent further base-catalyzed polymerization.[8]
-
-
Intermolecular Condensation: If the concentration of this compound is too high, intermolecular reactions between two molecules of the diketone can compete with the desired intramolecular reaction.
-
Solution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the diketone to the basic solution.
-
Problem: Difficulty in Product Purification
Possible Causes and Solutions:
-
Incomplete Reaction: The presence of unreacted starting material can complicate purification.
-
Solution: Monitor the reaction to ensure it has gone to completion before beginning the workup.
-
-
Formation of Emulsions During Extraction: The workup of aldol reactions can sometimes lead to the formation of stable emulsions.
-
Solution: Add a saturated brine solution during the aqueous wash to help break up emulsions.
-
-
Co-distillation of Product and Byproducts: If the boiling points of the desired product and side products are close, separation by simple distillation may be difficult.
-
Solution: Use fractional distillation for better separation. Alternatively, column chromatography can be an effective method for purifying the product.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the intramolecular aldol condensation of this compound?
The major product is 3-methyl-2-cyclohexenone. This is the result of the formation of a thermodynamically stable six-membered ring.[3][4][5][11]
Q2: What are the most common side reactions in this process?
The most common side reactions are the formation of a four-membered ring byproduct and polymerization of the starting material or product.[6][7][8][9] Intermolecular condensation can also occur at high concentrations.
Q3: How can I favor the formation of the six-membered ring over the four-membered ring?
The formation of the six-membered ring is thermodynamically favored due to its lower ring strain.[3][7] To favor this product, allow the reaction to proceed under conditions that permit equilibrium to be established (e.g., sufficient reaction time, moderate temperature). The reversibility of the aldol addition steps allows for the less stable four-membered ring intermediate to revert to the starting material and eventually form the more stable six-membered ring product.[3][4]
Q4: What is the role of heat in this reaction?
Heat is typically used to promote the dehydration (condensation) step, which converts the initial β-hydroxy ketone (aldol addition product) to the final α,β-unsaturated ketone (3-methyl-2-cyclohexenone).[1] This dehydration step is often the driving force for the reaction to go to completion.
Q5: Can I use a different base other than sodium hydroxide?
Yes, other bases such as potassium hydroxide, sodium ethoxide, or potassium tert-butoxide can be used. The choice of base and solvent can influence the reaction rate and selectivity. Stronger, non-nucleophilic bases may be used to achieve complete enolate formation before the cyclization step.
Quantitative Data
While specific yields can vary significantly based on the exact reaction conditions, the following table summarizes the expected outcomes based on thermodynamic favorability.
| Product | Ring Size | Thermodynamic Stability | Expected Yield under Equilibrium Conditions |
| 3-methyl-2-cyclohexenone | 6-membered | More Stable | Major Product |
| 2-acetyl-1-methylcyclobutene | 4-membered | Less Stable | Minor Product |
| Polymeric materials | N/A | Variable | Can be significant with strong base/high temp. |
Experimental Protocols
Key Experiment: Intramolecular Aldol Condensation of this compound
Objective: To synthesize 3-methyl-2-cyclohexenone from this compound via a base-catalyzed intramolecular aldol condensation.
Materials:
-
This compound
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent like ethanol or perform the reaction neat.
-
Base Addition: Slowly add the 5% aqueous NaOH solution to the stirred solution of this compound at room temperature.
-
Reaction: Heat the mixture to a gentle reflux and maintain for a period of 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding dilute HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.[10]
-
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways in the intramolecular aldol condensation of this compound.
Troubleshooting Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. webassign.net [webassign.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
Troubleshooting low yield in 1,5-diketone cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in 1,5-diketone cyclization reactions.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: My 1,5-diketone cyclization is resulting in a low yield or no desired product. What are the potential causes and how can I address them?
A: Low or no product formation in a 1,5-diketone cyclization, typically an intramolecular aldol condensation, can stem from several factors related to reaction conditions and substrate reactivity. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low yield in 1,5-diketone cyclization.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Base-Catalyzed Reactions: The strength of the base is crucial for efficient enolate formation. If you are using a weak base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and observing low yield, consider switching to a stronger base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu). Stronger bases will shift the equilibrium towards the enolate, favoring the cyclization. It is also critical to ensure anhydrous conditions when using very strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), as water will quench the base.
-
Acid-Catalyzed Reactions: The concentration and strength of the acid catalyst are important. If you are using a weak acid or a low concentration of a strong acid like sulfuric acid (H₂SO₄), the reaction may not proceed efficiently. Consider increasing the catalyst loading or using a stronger acid.
-
-
Assess Reaction Conditions:
-
Temperature and Reaction Time: Intramolecular aldol condensations often require elevated temperatures to drive the dehydration of the intermediate β-hydroxy ketone to the final α,β-unsaturated cyclic ketone. If you are running the reaction at room temperature, try increasing the temperature to reflux. Monitor the reaction over a longer period, as some cyclizations can be slow.
-
Solvent: The choice of solvent can impact reaction rates. For base-catalyzed reactions, an alcohol corresponding to the alkoxide base (e.g., ethanol for sodium ethoxide) is often a good choice. For acid-catalyzed reactions, a solvent that allows for azeotropic removal of water, such as toluene or benzene with a Dean-Stark apparatus, can improve the yield by shifting the equilibrium towards the product.
-
-
Verify Substrate Suitability:
-
Ring Strain: The cyclization of 1,5-diketones to form six-membered rings is generally thermodynamically favorable due to the stability of the resulting ring.[1][2] However, if your substrate is constrained in a way that would lead to a highly strained ring system, the cyclization may be disfavored. The formation of five- and six-membered rings is generally preferred over smaller or larger rings.[2]
-
Substrate Purity: Ensure that your starting 1,5-diketone is pure. Impurities can interfere with the reaction.
-
Issue 2: Formation of Multiple Products
Q: My reaction is producing a mixture of products. How can I improve the selectivity?
A: The formation of multiple products can be due to competing reaction pathways or side reactions.
Potential Causes and Solutions:
-
Regioisomeric Enolates: If your 1,5-diketone is unsymmetrical, deprotonation can occur at different α-carbons, leading to different enolates and subsequently different cyclized products.
-
Solution: Under thermodynamic control (e.g., using a weaker base at higher temperatures), the more stable, more substituted enolate is favored. Under kinetic control (e.g., using a strong, sterically hindered base like LDA at low temperatures), the less substituted, kinetically favored enolate is formed. Adjusting your reaction conditions to favor one of these pathways can improve selectivity.
-
-
Intermolecular Reactions: At high concentrations, intermolecular aldol reactions between two different 1,5-diketone molecules can compete with the desired intramolecular cyclization.
-
Solution: Run the reaction at high dilution to favor the intramolecular pathway.
-
-
Side Reactions: Other reactions can occur, leading to byproducts. For example, in the presence of a strong base, a Cannizzaro reaction could occur if the diketone has no α-hydrogens on one side.
Frequently Asked Questions (FAQs)
Q1: Which is better for 1,5-diketone cyclization: acid or base catalysis?
A1: Both acid and base catalysis can be effective for 1,5-diketone cyclization, and the choice often depends on the specific substrate and desired outcome. Base-catalyzed reactions are more common and generally proceed via an enolate intermediate.[2] Acid-catalyzed reactions proceed via an enol intermediate. For substrates sensitive to strong bases, acid catalysis may be a better option.
Q2: How can I monitor the progress of my 1,5-diketone cyclization?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The product, a cyclic α,β-unsaturated ketone, will likely have a different Rf value than the starting 1,5-diketone. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring. Periodically taking aliquots from the reaction mixture and analyzing them by ¹H NMR can also show the disappearance of starting material signals and the appearance of product signals.
Q3: My cyclization of 2,6-heptanedione is giving a low yield. What conditions should I try?
A3: For the cyclization of this compound to 3-methyl-2-cyclohexenone, base catalysis is generally effective. High yields are typically obtained using an ethanolic potassium hydroxide (KOH) solution at reflux.[3] If this is not working, consider using a stronger base like sodium ethoxide in ethanol.
Q4: Can I perform the synthesis of the 1,5-diketone and its cyclization in one pot?
A4: Yes, this is often possible and is the basis of the Robinson annulation, which combines a Michael addition to form the 1,5-diketone followed by an intramolecular aldol condensation. This one-pot procedure can be more efficient, but if you are experiencing low yields, a two-step process where you isolate and purify the 1,5-diketone before proceeding with the cyclization may give a higher overall yield.
Data Presentation
The yield of 1,5-diketone cyclization is highly dependent on the reaction conditions. Below is a summary of yields for the cyclization of a representative 1,5-diketone, this compound, under different catalytic conditions.
Table 1: Base-Catalyzed Cyclization of this compound [3]
| Catalyst | Solvent | Temperature | Yield (%) |
| Ethanolic KOH | Ethanol | Reflux | High (not specified) |
Table 2: Acid-Catalyzed Cyclization of this compound [3]
| Catalyst | Solvent | Temperature | Yield (%) |
| Acidic Conditions | Not specified | Not specified | High (generally) |
The following table presents a comparative study on the synthesis of 1,3,5-triphenyl-1,5-pentanedione using different bases, which can provide insights into base selection for the subsequent cyclization step.[1]
Table 3: Comparative Yields for the Synthesis of 1,3,5-triphenyl-1,5-pentanedione [1]
| Base | Yield (%) |
| Sodium Hydroxide | 73 |
| Pyridine | 82 |
| Sodium Ethoxide | 83 |
| Sodium iso-Propoxide | 87 |
| Sodium n-Butoxide | 91 |
| Piperidine | 91 |
| Pyrrolidine | 92 |
| Trimethylamine | 93 |
| Sodium tert-Butoxide | 94 |
| Methylamine | 95 |
Experimental Protocols
Protocol 1: Base-Catalyzed Cyclization of this compound
This protocol is adapted from a general procedure for base-catalyzed intramolecular aldol condensation.[3]
Materials:
-
This compound
-
Ethanolic potassium hydroxide (KOH) solution (e.g., 5% w/v)
-
Ethanol
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the ethanolic KOH solution to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 3-methyl-2-cyclohexenone.
Protocol 2: Acid-Catalyzed Cyclization of a 1,5-Diketone
This is a general procedure for acid-catalyzed intramolecular aldol condensation.[3]
Materials:
-
1,5-Diketone
-
Acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 1,5-diketone (1 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Add a catalytic amount of the acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux, collecting the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cyclic enone by distillation or column chromatography.
Mandatory Visualization
Base-Catalyzed 1,5-Diketone Cyclization Mechanism
Caption: Base-catalyzed intramolecular aldol condensation of a 1,5-diketone.
Acid-Catalyzed 1,5-Diketone Cyclization Mechanism
Caption: Acid-catalyzed intramolecular aldol condensation of a 1,5-diketone.
References
Preventing polymerization in base-catalyzed diketone reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for base-catalyzed diketone reactions. This resource is designed to help you troubleshoot common issues, optimize your reaction conditions, and prevent unwanted side reactions, particularly polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerization in my base-catalyzed diketone reaction?
A1: Polymerization in base-catalyzed diketone reactions is primarily due to two competing reaction pathways:
-
Anionic Polymerization (Michael Addition Polymerization): This is the most common cause in base-catalyzed reactions. It is initiated by the conjugate addition of an enolate to the β-carbon of an α,β-unsaturated ketone that may be present as a side-product or the desired product. This forms a new enolate which can then propagate in a chain-like fashion, leading to polymer formation.[1]
-
Free-Radical Polymerization: This can be initiated by heat, light, or trace radical species (e.g., peroxides from aged solvents). While less common in base-catalyzed reactions unless elevated temperatures are used, it can still contribute to product loss and the formation of insoluble materials.
Q2: My reaction mixture turns into a viscous, insoluble oil or solid. What is happening?
A2: This is a classic sign of polymerization. The formation of high molecular weight polymers leads to a significant increase in viscosity and a decrease in solubility in the reaction solvent. This can be caused by using too strong a base, elevated reaction temperatures, or prolonged reaction times, all of which can promote side reactions leading to polymer formation.[2]
Q3: How can I control which enolate is formed in my unsymmetrical diketone reaction to avoid side products that lead to polymerization?
A3: Controlling enolate formation is key to preventing unwanted side reactions. You can favor the formation of either the kinetic or thermodynamic enolate by carefully selecting your reaction conditions.
-
Kinetic Enolate: This is the less substituted, less stable enolate that is formed faster. To favor the kinetic enolate, use a strong, sterically hindered base (like LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[3][4]
-
Thermodynamic Enolate: This is the more substituted, more stable enolate. To favor its formation, use a smaller, strong base (like NaH or NaOEt) at higher temperatures (0 °C to room temperature), allowing the reaction to reach equilibrium.[5]
Q4: What is a "non-nucleophilic base" and why is it recommended?
A4: A non-nucleophilic base is a sterically hindered base that is a poor nucleophile. Examples include Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), and Potassium bis(trimethylsilyl)amide (KHMDS). These bases are preferred because they are less likely to act as nucleophiles and add to the carbonyl groups in your starting material or product, which can lead to unwanted byproducts. Their primary role is to deprotonate the α-carbon to form the enolate.
Q5: How do I properly quench my reaction to prevent polymerization during workup?
A5: The quenching step is critical. Improper quenching can lead to a rapid increase in temperature and pH, promoting polymerization. The best practice is to quench the reaction at low temperature (e.g., -78 °C) with a mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl).[1][6] This protonates the enolate and neutralizes the base without causing a drastic change in pH that could catalyze side reactions.
Troubleshooting Guides
Issue 1: Significant Polymer Formation Observed During the Reaction
| Symptom | Possible Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Base is too strong or not sterically hindered, leading to uncontrolled enolate formation and side reactions. | Use a sterically hindered, non-nucleophilic base like LDA, LiHMDS, or KHMDS. |
| Reaction temperature is too high, promoting side reactions and polymerization. | Maintain a low reaction temperature. For kinetic control, use temperatures as low as -78 °C. | |
| Reaction time is too long, allowing for the accumulation of side products that can initiate polymerization. | Monitor the reaction by TLC and quench it as soon as the starting material is consumed. | |
| Incorrect order of addition. | For crossed-aldol reactions, slowly add the aldehyde to a pre-formed solution of the ketone and base to minimize self-condensation of the aldehyde.[7] |
Issue 2: Product Loss and Polymerization During Purification
| Symptom | Possible Cause | Recommended Solution |
| Polymer formation during solvent removal (rotary evaporation). | Heating the crude product in the presence of residual base. | Ensure the reaction is properly quenched and neutralized before concentrating. Wash the organic layer with a mild acidic solution (e.g., dilute HCl or NH₄Cl) during workup. |
| Polymerization during distillation. | High temperatures are initiating thermal polymerization. | Purify the diketone via vacuum distillation to lower the boiling point and reduce the required temperature.[8][9] Add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask. |
| Product degradation on silica gel column. | The silica gel is acidic and can catalyze degradation or polymerization. | Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider purification by other methods like recrystallization or distillation. |
Data Presentation
Table 1: Comparison of Bases for Diketone Synthesis
| Base | pKa of Conjugate Acid | Typical Conditions | Outcome | Yield of Diketone | Reference |
| LDA | ~36 | -78 °C, THF | Favors kinetic enolate, good for preventing side reactions. | 54% | [10] |
| NaH | ~42 | 0 °C to RT, THF | Favors thermodynamic enolate. | 91% | [5] |
| NaOEt | ~16 | Reflux, Et₂O | Favors thermodynamic enolate, can lead to more side products. | 91% | [5] |
| DBU | ~13.5 | 30 °C, THF | Milder base, can be effective for certain substrates. | ~85% | [10] |
Table 2: Effect of Solvent on Diketone Reactions
| Solvent | Polarity | Effect on Enolate | Impact on Polymerization | Reference |
| THF | Moderately Polar | Good for forming kinetic enolates with LDA. | Generally low polymerization when used at low temperatures. | [10][11] |
| Diethyl Ether | Low Polarity | Can be used for both kinetic and thermodynamic conditions. | Low polymerization, but solubility can be an issue. | [5] |
| DMSO | Highly Polar Aprotic | Can favor thermodynamic enolates. | May increase the rate of side reactions leading to polymerization if not carefully controlled. | [12] |
| Ethanol | Polar Protic | Favors thermodynamic enolates. | Can participate in the reaction (transesterification if esters are present) and may promote side reactions. | [7] |
Experimental Protocols
Detailed Protocol for a Base-Catalyzed Diketone Synthesis (Aldol Reaction) with Minimized Polymerization
This protocol describes the formation of a β-hydroxy ketone via an aldol reaction using LDA to generate the kinetic enolate, with precautions to minimize polymerization.
Materials:
-
Diketone starting material
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of LDA:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to 0 °C in an ice bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Stir the solution at 0 °C for 30 minutes. The resulting solution is your freshly prepared LDA.
-
-
Enolate Formation:
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the diketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Aldol Addition:
-
Slowly add the aldehyde (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Quenching:
-
While the reaction is still at -78 °C, slowly add pre-chilled saturated aqueous NH₄Cl solution dropwise to quench the reaction.[1] Monitor the internal temperature to ensure it does not rise significantly.
-
Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (or another suitable organic solvent) three times.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
If the product is a solid, recrystallization is often the best method to avoid degradation.
-
If the product is an oil, purification by flash column chromatography on silica gel may be necessary. To avoid on-column degradation, consider deactivating the silica gel with triethylamine (e.g., by adding 1% triethylamine to your eluent).
-
For thermally stable products, vacuum distillation can be an effective purification method to remove polymeric impurities.[8]
-
Mandatory Visualizations
Caption: Base-catalyzed diketone reaction mechanism leading to desired product and polymer byproduct.
Caption: Experimental workflow for a base-catalyzed diketone synthesis.
Caption: Troubleshooting flowchart for polymerization in diketone reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Heptanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,6-heptanedione. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis and purification of this compound, focusing on the two primary synthetic routes: the Acetoacetic Ester Synthesis and the Diketene-Formaldehyde Reaction.
Acetoacetic Ester Synthesis Impurities
Question 1: My reaction seems to have worked, but after purification, my yield of this compound is low, and I have a significant amount of a lower boiling point impurity. What could this be?
Answer: A common lower boiling point impurity is unreacted ethyl acetoacetate. This indicates an incomplete reaction.
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you used the correct molar equivalents of sodium ethoxide, ethyl acetoacetate, and 1,3-dihalopropane (e.g., 1,3-dibromopropane). A 2:1 molar ratio of the ethyl acetoacetate enolate to the dihalide is required.
-
Base Strength and Dryness: The sodium ethoxide used must be anhydrous and of sufficient quality. The presence of moisture will consume the base and prevent complete formation of the enolate. Ensure all glassware and solvents are rigorously dried.
-
Reaction Time and Temperature: The alkylation reaction may require heating under reflux for an extended period to go to completion. Refer to a specific protocol for recommended times and temperatures. Incomplete reaction times are a frequent cause of unreacted starting material.
-
Question 2: I've isolated a high-boiling point impurity that is difficult to separate from my product. What is a likely candidate for this impurity?
Answer: A common high-boiling impurity is the mono-alkylated intermediate, ethyl 2-acetyl-5-bromopentanoate (assuming the use of 1,3-dibromopropane). This occurs when the second alkylation step is incomplete.
-
Troubleshooting Steps:
-
Insufficient Base: Ensure that two full equivalents of the base were used to form the dienolate for the second alkylation.
-
Reaction Conditions: The second alkylation may be more sluggish than the first. Ensure adequate reaction time and temperature to drive the reaction to completion.
-
Purification: Careful fractional distillation under reduced pressure may help to separate the product from this higher-boiling impurity.
-
Question 3: During the final workup or distillation, I noticed the formation of a new compound with a distinct odor, and my overall yield of this compound is reduced. What could be happening?
Answer: this compound can undergo an intramolecular aldol condensation, especially in the presence of acid or base at elevated temperatures, to form 3-methyl-2-cyclohexenone.[1] This is a common side reaction that can occur during the hydrolysis and decarboxylation step or during distillation if conditions are not carefully controlled.
-
Troubleshooting Steps:
-
Neutralize Promptly: After the hydrolysis and decarboxylation step, ensure the reaction mixture is carefully neutralized before distillation.
-
Distillation Conditions: Distill the product under reduced pressure to keep the temperature as low as possible, minimizing the potential for this cyclization reaction.
-
pH Control: Maintain careful pH control throughout the workup process to avoid strongly acidic or basic conditions that can catalyze this side reaction.
-
Diketene-Formaldehyde Synthesis Impurities
Question 4: My reaction to produce this compound from diketene and formaldehyde resulted in a complex mixture of products, and the desired product is in low yield. What are the likely impurities?
Answer: The primary impurities in this synthesis are typically unreacted starting materials (diketene and formaldehyde) and a diketal byproduct, 2,2,6,6-di(ethylenedioxy)heptane (if ethylene glycol is used in subsequent steps or as an impurity).
-
Troubleshooting Steps:
-
Control of Stoichiometry and Temperature: The reaction is exothermic and requires careful control of the addition rate and temperature to prevent polymerization and side reactions of the highly reactive starting materials. A patent for this process suggests maintaining the temperature at 40°C.[2]
-
Purity of Reagents: Use high-purity diketene and formaldehyde to avoid introducing impurities that can complicate the reaction.
-
Workup Procedure: The patent describes a workup involving salting out the product and extraction, followed by distillation.[2] Adhering to a well-established purification protocol is crucial for separating the desired product from byproducts.
-
Data Presentation: Common Impurities in this compound Synthesis
The following table summarizes the physical and spectroscopic data for this compound and its common impurities. This data is essential for identifying these compounds in your reaction mixtures using techniques like GC-MS, NMR, and IR spectroscopy.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Key Spectroscopic Features |
| This compound | C₇H₁₂O₂ | 128.17 | 212.5 @ 760 mmHg | ~0.93 (solid) | ~1.413 | ¹H NMR: δ ~2.1 (s, 6H), ~2.5 (t, 4H), ~1.9 (quint, 2H). IR (cm⁻¹): ~1715 (C=O stretch). |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 181 | 1.029 @ 20°C | 1.419 | ¹H NMR: δ ~1.2 (t, 3H), ~2.2 (s, 3H), ~3.4 (s, 2H), ~4.1 (q, 2H). IR (cm⁻¹): ~1745 (ester C=O), ~1720 (keto C=O). |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 167 | 1.989 @ 25°C | 1.524 | ¹H NMR: δ ~3.5 (t, 4H), ~2.3 (quint, 2H). IR (cm⁻¹): ~640 (C-Br stretch). |
| Ethyl 2-acetyl-5-bromopentanoate | C₉H₁₅BrO₃ | 251.12 | Decomposes | N/A | N/A | Expected ¹H NMR: Signals for ethyl ester, acetyl group, and a brominated alkyl chain. MS: Presence of bromine isotopes (M, M+2). |
| 3-Methyl-2-cyclohexenone | C₇H₁₀O | 110.15 | 199-200 | 0.971 @ 25°C | 1.494 | ¹H NMR: δ ~5.8 (s, 1H), signals for methyl and methylene groups. IR (cm⁻¹): ~1665 (conjugated C=O), ~1620 (C=C). |
| Diketene | C₄H₄O₂ | 84.07 | 127 | 1.09 @ 25°C | 1.439 | ¹H NMR: Distinct signals for the methylene and vinyl protons. IR (cm⁻¹): Strong absorptions for the lactone carbonyl and C=C bond. |
| Formaldehyde | CH₂O | 30.03 | -19 | N/A (gas) | N/A | Typically used as an aqueous solution (formalin). |
| 2,2,6,6-Di(ethylenedioxy)heptane | C₁₁H₂₀O₄ | 216.27 | N/A | N/A | N/A | Expected ¹H NMR: Signals for the ethylene ketal protons and the heptane backbone. Absence of ketone signals in IR. |
Experimental Protocols
Acetoacetic Ester Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
1,3-Dibromopropane
-
Aqueous Hydrochloric Acid (e.g., 5 M)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add sodium metal (2 molar equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (2 molar equivalents) dropwise with stirring. The formation of the sodium salt of ethyl acetoacetate is an exothermic reaction.
-
Alkylation: Gently heat the solution to reflux and add 1,3-dibromopropane (1 molar equivalent) dropwise over a period of 1-2 hours. Continue to heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Hydrolysis and Decarboxylation: After cooling the reaction mixture, carefully add aqueous hydrochloric acid. Heat the mixture to reflux to hydrolyze the ester and effect decarboxylation. Carbon dioxide will be evolved during this step.
-
Workup: Cool the mixture to room temperature and extract with diethyl ether. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.
Mandatory Visualization
The following diagram illustrates a general workflow for troubleshooting the presence of an unknown impurity in your this compound synthesis.
References
Effect of temperature on 2,6-Heptanedione cyclization rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effect of temperature on the intramolecular cyclization rate of 2,6-heptanedione.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the base-catalyzed intramolecular cyclization of this compound?
The primary product is 3-methyl-2-cyclohexenone, a six-membered ring formed through an intramolecular aldol condensation reaction.[1][2] The formation of a six-membered ring is thermodynamically favored over a potential four-membered ring byproduct due to lower ring strain.[2]
Q2: How does temperature generally affect the rate of this cyclization reaction?
As with most chemical reactions, an increase in temperature is expected to increase the rate of cyclization. This relationship is typically described by the Arrhenius equation, where the rate constant increases exponentially with temperature. However, excessively high temperatures can lead to side reactions and degradation of both the reactant and product.
Q3: What are common catalysts for the intramolecular aldol condensation of this compound?
Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases to catalyze this reaction.[3] The choice of catalyst and its concentration can influence the reaction rate.
Q4: What analytical techniques are suitable for monitoring the progress of the reaction?
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating and quantifying the reactant (this compound) and the product (3-methyl-2-cyclohexenone). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the reaction progress by monitoring the disappearance of reactant signals and the appearance of product signals.
Q5: Are there any known side products for this reaction?
While 3-methyl-2-cyclohexenone is the major product, the formation of polymeric materials or other condensation products can occur, particularly at higher temperatures or catalyst concentrations. The initial aldol addition product, 3-hydroxy-3-methylcyclohexanone, is an intermediate that subsequently dehydrates to the final enone product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible reaction rates. | 1. Inaccurate temperature control. 2. Inconsistent mixing speed. 3. Degradation of the catalyst solution over time. 4. Contamination of reagents or glassware. | 1. Use a calibrated thermostat-controlled water or oil bath. 2. Ensure consistent and vigorous stirring. 3. Prepare fresh catalyst solutions for each set of experiments. 4. Use high-purity reagents and thoroughly clean all glassware. |
| Low yield of 3-methyl-2-cyclohexenone. | 1. Reaction has not reached completion. 2. Catalyst concentration is too low. 3. Side reactions are consuming the starting material. 4. Product is degrading under the reaction conditions. | 1. Increase the reaction time. 2. Perform trial reactions with varying catalyst concentrations to find the optimal level. 3. Lower the reaction temperature to minimize side reactions. 4. Analyze aliquots at shorter time intervals to check for product degradation. |
| Formation of a significant amount of brown/polymeric byproduct. | 1. Reaction temperature is too high. 2. Catalyst concentration is too high. 3. Presence of oxygen, which can promote side reactions. | 1. Reduce the reaction temperature. 2. Decrease the catalyst concentration. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in quenching the reaction effectively. | The quenching agent is not neutralizing the catalyst quickly enough, allowing the reaction to proceed during workup. | Use a stronger or more concentrated acid for quenching. Ensure rapid and thorough mixing of the quenching agent with the reaction mixture. |
Data Presentation
Table 1: Effect of Temperature on the Rate Constant of this compound Cyclization
| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) |
| 25 | 298.15 | Data to be filled by the user |
| 35 | 308.15 | Data to be filled by the user |
| 45 | 318.15 | Data to be filled by the user |
| 55 | 328.15 | Data to be filled by the user |
| 65 | 338.15 | Data to be filled by the user |
Experimental Protocols
Protocol: Kinetic Analysis of this compound Cyclization at Various Temperatures
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Prepare a stock solution of the base catalyst (e.g., 1 M NaOH).
-
-
Reaction Setup:
-
Place a known volume of the this compound stock solution into a jacketed reaction vessel connected to a circulating water bath for precise temperature control.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a specific volume of the catalyst solution to the reaction vessel with vigorous stirring.
-
Start a timer immediately upon catalyst addition.
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a solution that will neutralize the catalyst (e.g., a dilute acid solution).
-
-
Sample Analysis:
-
Analyze the quenched aliquots using a pre-calibrated Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) to determine the concentrations of this compound and 3-methyl-2-cyclohexenone.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the rate constant (k) at that temperature by fitting the data to the appropriate rate law (typically first or pseudo-first order).
-
-
Temperature Variation:
-
Repeat steps 2-6 for a range of different temperatures (e.g., 35 °C, 45 °C, 55 °C, and 65 °C).
-
-
Arrhenius Plot:
-
Plot ln(k) versus 1/T (where T is in Kelvin).
-
The slope of the line will be -Ea/R, from which the activation energy (Ea) can be calculated. The y-intercept will be ln(A), from which the pre-exponential factor (A) can be determined.
-
Mandatory Visualization
Caption: Experimental workflow for determining the effect of temperature on the cyclization rate of this compound.
References
Technical Support Center: Post-Reaction Purification
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 2,6-heptanedione from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common methods for removing unreacted this compound include fractional distillation, liquid-liquid extraction (specifically with sodium bisulfite), column chromatography, and chemical quenching. The choice of method depends on the scale of your reaction, the properties of your desired product, and the available equipment.
Q2: My desired product has a boiling point close to this compound. Can I still use distillation?
A2: Yes, fractional distillation is designed for separating liquids with close boiling points (less than 25 °C difference).[1] It utilizes a fractionating column to achieve a better separation than simple distillation by providing a surface for repeated vaporization and condensation cycles.[2][3]
Q3: Is liquid-liquid extraction a viable option if my product is also soluble in organic solvents?
A3: Standard liquid-liquid extraction might not be effective if your product and this compound have similar solubilities. However, a reactive extraction using a sodium bisulfite solution can be highly effective. This method converts the ketone into a water-soluble adduct, allowing for its separation from the organic layer containing your product.[4][5][6][7][8]
Q4: When should I consider using column chromatography?
A4: Column chromatography is ideal for purifying smaller quantities of a product, especially when the polarity of your product and this compound are sufficiently different.[9][10][11] It is a versatile technique that can be optimized by adjusting the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system).[9][10][11]
Q5: What is chemical quenching and when is it appropriate?
A5: Chemical quenching involves adding a reagent that selectively reacts with the unreacted this compound to form a new compound that is easily separated. For instance, you could induce an intramolecular aldol condensation if the reaction conditions are compatible with your desired product.[12][13][14] This method is useful when other physical separation methods are not effective or practical.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor separation during fractional distillation | The boiling point difference between your product and this compound is too small for your column's efficiency. | Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).[2] Also, ensure a slow and steady heating rate to allow for proper equilibration. |
| Emulsion formation during liquid-liquid extraction with sodium bisulfite | The solvent system is not optimized, or there is vigorous shaking. | Try adding brine (saturated NaCl solution) to break the emulsion. In the future, use gentle inversions instead of vigorous shaking. Optimizing the organic solvent choice can also help. |
| Unreacted this compound still present after sodium bisulfite extraction | Incomplete reaction with sodium bisulfite. | Ensure you are using a saturated solution of sodium bisulfite. Increasing the reaction time or the volume of the bisulfite solution may also improve the removal. The use of a water-miscible organic solvent can improve the contact between the ketone and the bisulfite.[4][5][6][7] |
| Product co-elutes with this compound during column chromatography | The chosen solvent system (mobile phase) has a polarity that is not optimal for separation. | Use thin-layer chromatography (TLC) to test different solvent systems and find one that provides good separation between your product and this compound. A general rule is to aim for an Rf value of 0.2-0.4 for the desired compound.[10] |
| Desired product is lost during chemical quenching. | The quenching reagent is not selective and reacts with your product. | Carefully select a quenching reagent that is highly selective for ketones under your reaction conditions. It may be necessary to protect sensitive functional groups on your desired product before quenching. |
Quantitative Data Summary
| Parameter | This compound | Notes |
| Molecular Weight | 128.17 g/mol | |
| Boiling Point | 221-224 °C at 760 mmHg | Can be distilled under vacuum at a lower temperature (e.g., 96.5-97 °C at 1.33 kPa).[4] |
| Melting Point | 33-34 °C | [4] |
| Solubility | Soluble in benzene, ether, ethanol, and water.[4] | Its solubility in water allows for potential removal with aqueous washes, although this is often inefficient. |
| Density | 0.940 g/cm³ at 37 °C | [4] |
Experimental Protocols
Fractional Distillation
This protocol is suitable for separating this compound from a product with a boiling point difference of less than 25 °C.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude reaction mixture containing the unreacted this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin to heat the flask gently using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should plateau as the first component (the one with the lower boiling point) distills over.
-
Fraction Collection: Collect the distillate in the receiving flask. Once the first component has been collected, the temperature will either drop slightly or begin to rise towards the boiling point of the next component.
-
Separation: Change the receiving flask to collect the different fractions. The fraction corresponding to the boiling point of this compound will contain the unreacted starting material.
Liquid-Liquid Extraction with Sodium Bisulfite
This method is effective for selectively removing this compound from an organic solution.
Methodology:
-
Solution Preparation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. The volume of the bisulfite solution should be roughly equal to the volume of the organic layer.
-
Extraction: Stopper the funnel and shake gently for several minutes to facilitate the reaction between this compound and the sodium bisulfite. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The aqueous layer will contain the sodium bisulfite adduct of this compound.
-
Product Isolation: Drain the lower aqueous layer. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Column Chromatography
This protocol is suitable for the purification of small to moderate quantities of product.
Methodology:
-
Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by prior TLC analysis. Start with a less polar solvent and gradually increase the polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the desired product and which contain the unreacted this compound.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Chemical Quenching via Aldol Condensation
This method should be used with caution and only if the desired product is stable to basic conditions.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the crude reaction mixture in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or sodium ethoxide.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The this compound will undergo an intramolecular aldol condensation to form a cyclic product.[12][13][14]
-
Workup: Once the reaction is complete (as monitored by TLC), neutralize the mixture with a dilute acid.
-
Purification: The resulting cyclized product will have significantly different physical properties (e.g., boiling point, polarity) from your desired product, making it easier to separate by distillation, extraction, or chromatography.
Workflow and Pathway Diagrams
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. columbia.edu [columbia.edu]
- 12. quora.com [quora.com]
- 13. brainly.com [brainly.com]
- 14. brainly.com [brainly.com]
Technical Support Center: Pauson-Khand Reactions with Diketone Substrates
Welcome to the technical support center for troubleshooting the Pauson-Khand reaction (PKR) with diketone substrates. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of this powerful cyclization reaction.
Frequently Asked Questions (FAQs)
Q1: My Pauson-Khand reaction with a diketone substrate is not working. What are the common initial steps for troubleshooting?
A1: When encountering issues with a diketone substrate, the primary challenge is often the inertness of the carbonyl's inherent alkene equivalent. Unlike simple alkenes, ketones require transformation into a more reactive form. The most successful reported strategy involves converting the ketone into a silyl enol ether, which then acts as the alkene partner in the intramolecular PKR.[1][2] If your reaction is failing, first ensure that the silyl enol ether of your diketone is correctly formed and purified before subjecting it to the reaction conditions.
Q2: I am observing low yields with my diketone substrate. How can I improve the efficiency of the reaction?
A2: Low yields are a common issue in the Pauson-Khand reaction.[3] For diketone substrates (as silyl enol ethers), several factors can be optimized:
-
Promoter: The choice and amount of promoter are critical. Amine N-oxides, such as N-methylmorpholine N-oxide (NMO) and trimethylamine N-oxide (TMANO), are known to accelerate the reaction, often allowing for milder conditions.[3]
-
Solvent: The reaction is sensitive to the solvent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.
-
Temperature: While traditional PKRs can require high temperatures, the use of promoters can enable the reaction to proceed at or near room temperature. A systematic temperature screen is advisable.
-
Catalyst Loading: Ensure the stoichiometric cobalt carbonyl complex has been correctly formed with the alkyne portion of your substrate before the cyclization is initiated.
Q3: How can I control which of the two carbonyl groups in my unsymmetrical diketone reacts?
A3: This is a question of chemoselectivity. To control which carbonyl group participates in the Pauson-Khand reaction, you would need to selectively convert only one of them into a silyl enol ether. This can be achieved through:
-
Thermodynamic vs. Kinetic Enolate Formation: Depending on the substitution pattern of your diketone, you may be able to favor the formation of either the thermodynamic or kinetic silyl enol ether with a high degree of selectivity.
-
Protecting Groups: An alternative strategy is to selectively protect one of the ketone functionalities with a protecting group that is stable under the conditions of both silyl enol ether formation and the subsequent Pauson-Khand reaction. Acetal (ketal) protecting groups are a good choice as they are stable in neutral to strongly basic conditions.
Q4: I am concerned about potential side reactions involving the second, unreacted carbonyl group. What should I look out for?
A4: A potential, though less common, side reaction is the hetero-Pauson-Khand reaction, where a carbonyl group itself can act as the "alkene" component, leading to the formation of a bicyclic γ-butyrolactone.[1][3] If you are observing unexpected lactone byproducts, this may be the cause. To mitigate this, ensure the desired silyl enol ether is formed cleanly and that the reaction conditions favor the intended [2+2+1] cycloaddition with the alkene moiety.
Troubleshooting Guide
This guide addresses specific problems you may encounter when running a Pauson-Khand reaction with a diketone-derived substrate.
Problem 1: No reaction or recovery of starting material.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Silyl Enol Ether Formation | Confirm the formation of the silyl enol ether by NMR or GC-MS before proceeding. Optimize the silylation conditions (base, silylating agent, temperature). |
| Decomposition of Cobalt Complex | Dicobalt octacarbonyl (Co₂(CO)₈) is sensitive to air and heat. Handle it under an inert atmosphere and ensure its quality. The formation of the alkyne-cobalt complex is often visually indicated by a color change to deep red. |
| Insufficient Promoter Activity | Use a fresh batch of the promoter (e.g., NMO). Ensure the correct stoichiometry is used. In some cases, anhydrous promoters may be required. |
| Reaction Temperature Too Low | While promoters allow for milder conditions, some substrates may require heating. Incrementally increase the reaction temperature (e.g., from room temperature to 40°C, then to refluxing DCM/DCE). |
Problem 2: Low yield of the desired cyclopentenone.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Conditions | Systematically screen solvents, promoters, and temperatures. A 2-fold excess of the promoter is a good starting point. |
| Steric Hindrance | Highly substituted silyl enol ethers or alkynes can slow down the reaction. Consider using a less bulky silyl group on the enol ether (e.g., TES instead of TIPS) or a less sterically demanding alkyne substituent if possible. |
| Side Reactions | Analyze the crude reaction mixture for byproducts. If oligomerization or decomposition is observed, try running the reaction at a lower temperature or for a shorter duration. |
Problem 3: Formation of unexpected byproducts (e.g., lactones).
| Possible Cause | Troubleshooting Suggestion |
| Hetero-Pauson-Khand Reaction | The unprotected carbonyl group may be participating in the reaction. Consider protecting the second carbonyl group as a ketal before forming the silyl enol ether and running the PKR. |
| Decomposition of Silyl Enol Ether | Silyl enol ethers can be sensitive to trace amounts of acid or water. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. |
Data Summary
The following tables summarize quantitative data for the Pauson-Khand reaction of ketone-derived silyl enol ethers, which serves as a model for diketone substrates.
Table 1: Optimization of Reaction Conditions for a Model Silyl Enol Ether Substrate
| Entry | Promoter (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TMANO·2H₂O (2.0) | DCM | rt | 16 | 31 |
| 2 | NMO (anhydrous) (2.0) | DCM | rt | 16 | 59 |
| 3 | NMO (anhydrous) (2.0) | DCE | 70 | 0.5 | 74 |
| 4 | NMO (anhydrous) (4.0) | DCE | 70 | 0.5 | 79 |
Data adapted from Shaw, P. et al., Org. Lett. 2022, 24 (14), 2750–2755.[2]
Table 2: Substrate Scope for the Pauson-Khand Reaction of Ketone-Derived Silyl Enol Ethers
| Substrate (R¹, R²) | Product Yield (%) |
| H, H | 79 |
| Me, H | 81 |
| Ph, H | 93 |
| Me, Me | 71 |
| -(CH₂)₄- | 88 |
Conditions: Substrate-Co₂(CO)₆ complex, NMO (4.0 equiv.), DCE, 70°C, 0.5-2h. Data adapted from Shaw, P. et al., Org. Lett. 2022, 24 (14), 2750–2755.[2]
Experimental Protocols
Protocol 1: General Procedure for the Intramolecular Pauson-Khand Reaction of a Silyl Enol Ether
-
Complexation: To a solution of the enyne substrate (1.0 equiv) in an anhydrous solvent (e.g., DCM) under an inert atmosphere, add dicobalt octacarbonyl (1.1 equiv). Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and formation of the deep-red cobalt complex.
-
Cyclization: To the solution of the cobalt complex, add the promoter (e.g., anhydrous NMO, 4.0 equiv). Heat the reaction mixture to the desired temperature (e.g., 70°C in DCE) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate) to remove the cobalt residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.
Protocol 2: Silyl Enol Ether Formation from a Ketone
-
To a solution of the ketone (1.0 equiv) in anhydrous DCM at 0°C under an inert atmosphere, add a hindered base (e.g., diisopropylethylamine, 1.5 equiv).
-
Slowly add the silylating agent (e.g., TBSOTf, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key workflows and relationships in troubleshooting the Pauson-Khand reaction with diketone substrates.
Caption: Workflow for PKR with diketone substrates.
Caption: Troubleshooting logic for low-yield reactions.
References
Validation & Comparative
A Comparative Spectroscopic Analysis of 3-Methyl-2-Cyclohexenone
This guide provides a detailed spectroscopic analysis of 3-methyl-2-cyclohexenone, a common organic building block, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For a comprehensive understanding, its spectral characteristics are compared with those of related α,β-unsaturated cyclic ketones, namely 2-cyclohexenone and 3-methyl-2-cyclopentenone. This document is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-methyl-2-cyclohexenone and its selected alternatives.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities.
| Compound | H-2 | H-4 (α to C=O) | H-5 | H-6 (β to C=O) | Methyl Protons | Solvent |
| 3-Methyl-2-cyclohexenone | ~5.86 (s) | ~2.33 (t) | ~2.00 (m) | ~2.31 (t) | ~1.97 (s) | CDCl₃[1] |
| 2-Cyclohexenone | ~5.98 (dt) | - | ~2.03 (m) | ~2.38 (t) | - | CDCl₃ |
| 3-Methyl-2-cyclopentenone | ~5.8 (s) | ~2.4 (m) | ~2.6 (m) | - | ~2.1 (s) | CDCl₃[2] |
s = singlet, t = triplet, dt = doublet of triplets, m = multiplet
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm).
| Compound | C=O (C1) | C=C (C2) | C=C-CH₃ (C3) | CH₂ (C4) | CH₂ (C5) | CH₂ (C6) | CH₃ | Solvent |
| 3-Methyl-2-cyclohexenone | ~199.0 | ~126.0 | ~161.0 | ~37.0 | ~22.0 | ~30.0 | ~24.0 | CDCl₃[1] |
| 2-Cyclohexenone | ~198.9 | ~129.9 | ~150.7 | ~38.3 | ~22.8 | ~25.8 | - | CDCl₃[3] |
| 3-Methyl-2-cyclopentenone | ~209.0 | ~134.0 | ~172.0 | ~35.0 | ~28.0 | - | ~17.0 | CDCl₃ |
IR Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹).
| Compound | C=O Stretch | C=C Stretch | C-H Stretch (sp²) | C-H Stretch (sp³) |
| 3-Methyl-2-cyclohexenone | ~1670 | ~1635 | ~3040 | 2800-3000 |
| 2-Cyclohexenone | ~1685 | ~1620 | ~3050 | 2800-3000 |
| 3-Methyl-2-cyclopentenone | ~1705 | ~1650 | ~3060 | 2800-3000 |
Mass Spectrometry Data
Table 4: Mass Spectrometry (Electron Ionization) Data.
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| 3-Methyl-2-cyclohexenone | C₇H₁₀O | 110.15 | 110 (M⁺), 95, 82, 67, 54, 39[4] |
| 2-Cyclohexenone | C₆H₈O | 96.13 | 96 (M⁺), 68, 67, 40 |
| 3-Methyl-2-cyclopentenone | C₆H₈O | 96.13 | 96 (M⁺), 81, 68, 67, 53, 39[5][6] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the analysis of liquid organic compounds like 3-methyl-2-cyclohexenone.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE). Key parameters include a 45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): A single drop of the neat liquid sample is placed on the surface of one polished salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.[7]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The "sandwich" containing the sample is then placed in the sample holder. The sample spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like 3-methyl-2-cyclohexenone, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.
-
Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like 3-methyl-2-cyclohexenone.
Caption: A workflow diagram illustrating the process of spectroscopic analysis.
References
- 1. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 13C NMR spectrum [chemicalbook.com]
- 2. 3-methylcyclopent-2-en-1-one(2758-18-1) 1H NMR [m.chemicalbook.com]
- 3. 2-Cyclohexen-1-one(930-68-7) 13C NMR [m.chemicalbook.com]
- 4. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-2-cyclopenten-1-one | C6H8O | CID 17691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Cyclopenten-1-one, 3-methyl- [webbook.nist.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
A Comparative Guide to Purity Analysis of 2,6-Heptanedione: GC-MS vs. qNMR
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical compounds is a cornerstone of reliable research and product development. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for purity assessment, with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful alternative, for the specific case of 2,6-heptanedione.
Method Comparison: GC-MS and qNMR
The choice of an analytical method for purity determination hinges on several factors, including the properties of the analyte and potential impurities, the required accuracy and precision, and the availability of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It excels at separating complex mixtures and identifying individual components based on their mass-to-charge ratio. For the purity analysis of this compound, GC-MS can effectively separate the main component from volatile organic impurities that may be present from its synthesis, such as residual solvents or byproducts.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, providing a highly accurate measure of purity.[1][2] qNMR is particularly advantageous as it can also provide structural information, confirming the identity of the analyte and any detected impurities simultaneously.[3]
The following table summarizes the key performance characteristics of a proposed GC-MS method and a qNMR method for the purity analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and partitioning, followed by mass-based detection and identification. | Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard. |
| Sample Volatility | Requires analytes to be volatile or semi-volatile. | Not dependent on volatility. |
| Reference Standard | Typically requires a certified reference standard of this compound for accurate quantification. | Does not require a this compound reference standard; uses a certified internal standard of a different compound.[4] |
| Sensitivity | High (ppm to ppb range). | Moderate (typically requires >0.1% for routine analysis). |
| Specificity | High, with mass spectral library matching for impurity identification. | High, provides structural information for both analyte and impurities. |
| Throughput | Can be automated for high throughput. | Generally lower throughput due to longer acquisition times for high precision. |
| Key Analytes | This compound and volatile/semi-volatile impurities (e.g., synthesis precursors, byproducts like 3-methyl-2-cyclohexenone). | This compound and any proton-containing impurities. |
Experimental Protocols
Proposed GC-MS Method for this compound Purity
This proposed method is based on established protocols for the analysis of similar diketones.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25.0 mL of a suitable solvent such as high-purity acetone or ethyl acetate to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-300 |
3. Data Analysis:
-
The purity of this compound is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Impurities can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST).
Quantitative ¹H-NMR (qNMR) Method for this compound Purity
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d or Acetone-d6) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
2. NMR Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Spectrometer | Bruker 400 MHz or equivalent |
| Probe | 5 mm BBO probe |
| Temperature | 298 K |
| Pulse Program | zg30 (30° pulse angle) |
| Acquisition Time | ≥ 3 seconds |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton (typically > 20 s for quantitative analysis) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Spectral Width | Appropriate for observing all relevant signals (e.g., 20 ppm) |
3. Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula[4]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the GC-MS and qNMR purity analysis of this compound.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Caption: Workflow for qNMR Purity Analysis of this compound.
References
A Comparative Guide to the Intramolecular Cyclization of 2,6-Heptanedione and 2,5-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
The intramolecular aldol condensation of dicarbonyl compounds is a fundamental and powerful tool in organic synthesis for the construction of cyclic systems. The outcome of these reactions is highly dependent on the distance between the two carbonyl groups, which dictates the size of the resulting ring. This guide provides a detailed comparison of the intramolecular cyclization of 2,6-heptanedione (a 1,5-diketone) and 2,5-hexanedione (a 1,4-diketone), focusing on their performance under various catalytic conditions, reaction kinetics, and thermodynamic favorability, supported by experimental data.
Executive Summary
The intramolecular cyclization of this compound and 2,5-hexanedione proceeds via an aldol condensation mechanism to yield cyclic enones. The primary difference lies in the size of the ring formed:
-
This compound undergoes cyclization to form a thermodynamically stable six-membered ring, 3-methyl-2-cyclohexenone.
-
2,5-Hexanedione cyclizes to form a five-membered ring, 3-methyl-2-cyclopentenone, which is also a thermodynamically favored product.
The formation of five- and six-membered rings is strongly preferred over smaller or larger rings due to minimized ring strain.[1][2][3][4][5] While both reactions can be catalyzed by acid or base, base-catalyzed conditions are more commonly reported and often provide higher yields. Kinetically, the cyclization of this compound is significantly faster than that of 2,5-hexanedione.
Data Presentation
The following tables summarize the quantitative data available for the intramolecular cyclization of this compound and 2,5-hexanedione under different catalytic conditions.
| Diketone | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Aqueous Sodium Hydroxide, Heat | 3-Methyl-2-cyclohexenone | High (not specified) | [6][7] |
| 2,5-Hexanedione | Calcium(II) oxide, Water, 150 °C, 14 h | 3-Methyl-2-cyclopentenone | 98% | [1][8] |
| 2,5-Hexanedione | γ-Al2O3/AlOOH nanocomposite, 140°C, 4h | 3-Methyl-2-cyclopentenone | 77.2% | [9] |
| Diketone | Kinetic Parameter | Observation | Reference |
| This compound vs. 2,5-Hexanedione | Relative Rate of Cyclization | The cyclization of 2,5-hexanedione is 2400 times slower than that of this compound. |
Reaction Pathways and Mechanisms
The intramolecular cyclization of both diketones proceeds through an aldol condensation mechanism, which involves the formation of an enolate followed by an intramolecular nucleophilic attack and subsequent dehydration.
Base-Catalyzed Intramolecular Cyclization of this compound
Under basic conditions, a proton is abstracted from an α-carbon to form an enolate. This enolate then attacks the other carbonyl group intramolecularly to form a six-membered ring intermediate, which subsequently dehydrates to yield 3-methyl-2-cyclohexenone.
Base-Catalyzed Intramolecular Cyclization of 2,5-Hexanedione
Similarly, 2,5-hexanedione forms an enolate under basic conditions, which then attacks the other carbonyl group to form a five-membered ring intermediate. Dehydration of this intermediate yields 3-methyl-2-cyclopentenone.
Acid-Catalyzed Intramolecular Cyclization
In the presence of an acid catalyst, the carbonyl oxygen is protonated, which facilitates the formation of an enol. The enol then acts as a nucleophile, attacking the other protonated carbonyl group. Subsequent dehydration leads to the final cyclic enone.
Experimental Protocols
Base-Catalyzed Synthesis of 3-Methyl-2-cyclopentenone from 2,5-Hexanedione
Materials:
-
2,5-Hexanedione (3g)
-
Calcium(II) oxide (400mg)
-
Water (10mL)
-
25mL three-necked flask
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a 25mL three-necked flask, add 3g of 2,5-hexanedione and 10mL of water.[1][8]
-
Establish an inert atmosphere by purging the flask with nitrogen.[1][8]
-
After the reaction is complete, the product can be analyzed by gas chromatography.[1][8]
Acid-Catalyzed Synthesis of 3-Methyl-2-cyclopentenone from 2,5-Hexanedione
Materials:
-
2,5-Hexanedione (1.0 mmol)
-
Solid acid catalyst (e.g., γ-Al2O3, AlOOH) (100 mg)
-
Solvent (3 mL)
-
ACE pressure tube (18 mL)
-
Internal standard (Dodecane, 0.5 mmol)
Procedure:
-
In an 18 mL ACE pressure tube, combine 1.0 mmol of 2,5-hexanedione, 100 mg of the solid acid catalyst, and 3 mL of solvent.[1]
-
Seal the pressure tube and stir the mixture at 140 °C for 4 hours.[1]
-
After cooling, the reaction mixture is analyzed by GC-FID using dodecane as an internal standard to determine the yield of 3-methyl-2-cyclopentenone.[1]
Base-Catalyzed Synthesis of 3-Methyl-2-cyclohexenone from this compound
Materials:
-
This compound
-
Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
This compound is heated in the presence of an aqueous solution of sodium hydroxide.[6][7] The base abstracts a proton from an alpha-carbon, leading to the formation of an enolate.[7]
-
The resulting carbanion attacks the other carbonyl carbon in an intramolecular fashion.[7]
-
The intermediate aldol product undergoes dehydration upon heating to yield 3-methyl-2-cyclohexenone.[7]
Experimental Workflow
The general workflow for a typical intramolecular aldol condensation is depicted below.
Conclusion
References
- 1. shokubai.org [shokubai.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 6. brainly.com [brainly.com]
- 7. quora.com [quora.com]
- 8. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Forging Rings: A Comparative Study of Diketone Cyclization to 5- vs. 6-Membered Rings
For researchers, scientists, and professionals in drug development, the controlled synthesis of cyclic ketones is a cornerstone of molecular design. The intramolecular cyclization of diketones represents a powerful and fundamental strategy for constructing five- and six-membered carbocyclic frameworks, which are prevalent in a vast array of natural products and pharmaceutical agents. The seemingly subtle difference in the spacing of the two carbonyl groups within the diketone precursor dictates a profound difference in the resulting ring size, a classic example of thermodynamic and kinetic principles guiding synthetic outcomes.
This guide provides a comparative analysis of the cyclization of 1,4- and 1,5-diketones to form 5- and 6-membered rings, respectively. We will delve into the mechanistic underpinnings of these transformations, present quantitative data from representative reactions, and provide detailed experimental protocols for the synthesis of model 5- and 6-membered cyclic enones.
Thermodynamic Stability: The Driving Force for Ring Formation
The preferential formation of five- and six-membered rings in intramolecular aldol and related condensations is primarily governed by thermodynamic stability.[1][2] These ring sizes exhibit minimal angle and torsional strain compared to smaller rings (three- and four-membered) and larger rings. Because the cyclization reactions are often reversible, the reaction equilibrium favors the formation of the most stable product.[1][3]
-
1,4-Diketones , such as 2,5-hexanedione, undergo intramolecular aldol condensation to exclusively form five-membered rings, for instance, 3-methyl-2-cyclopentenone.[1][4]
-
1,5-Diketones , like 2,6-heptanedione, cyclize to yield six-membered rings, such as 3-methyl-2-cyclohexenone.[2][5]
This selectivity is a direct consequence of the greater thermodynamic stability of the resulting cyclopentenone and cyclohexenone rings over the more strained, alternative ring systems that could theoretically be formed.[1][3]
Comparative Performance Data
The efficiency of these cyclization reactions can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. Below is a summary of quantitative data for the formation of 5- and 6-membered rings via intramolecular aldol and Dieckmann condensations.
Intramolecular Aldol Condensation
| Precursor | Product | Catalyst/Conditions | Yield/Selectivity | Reference |
| 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | CaO, H₂O, 150 °C, 14 h | 98% Yield | [6] |
| 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | γ-Al₂O₃/AlOOH nanocomposite | 77.2% Yield, 85.9% Selectivity | [7] |
No directly comparable quantitative yield data for the base-catalyzed cyclization of this compound was found in the searched literature.
Dieckmann Condensation
The Dieckmann condensation, an intramolecular Claisen condensation of diesters, provides another important route to cyclic ketones. The same principle of forming thermodynamically stable 5- and 6-membered rings applies. 1,6-diesters yield five-membered rings, while 1,7-diesters afford six-membered rings.[8]
| Precursor | Product | Base | Solvent | Yield | Reference |
| Diethyl Adipate (1,6-diester) | Ethyl 2-oxocyclopentanecarboxylate | BuᵗOK | Toluene | 98% | [9] |
| Diethyl Adipate (1,6-diester) | Ethyl 2-oxocyclopentanecarboxylate | NaOEt | Toluene | 60% | [9] |
| Diethyl Pimelate (1,7-diester) | Ethyl 2-oxocyclohexanecarboxylate | BuᵗOK | Toluene | 58% | [9] |
| Diethyl Pimelate (1,7-diester) | Ethyl 2-oxocyclohexanecarboxylate | NaOEt | Toluene | 60% | [9] |
Spectroscopic Analysis for Product Identification
Distinguishing between the 5- and 6-membered cyclic ketone products is readily achieved through standard spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Method | 5-Membered Ring (3-Methyl-2-cyclopentenone) | 6-Membered Ring (3-Methyl-2-cyclohexenone) |
| IR Spectroscopy (C=O stretch) | ~1750 cm⁻¹ (higher frequency due to ring strain)[1][8] | ~1715 cm⁻¹ (typical for a six-membered cyclic ketone)[1][8] |
| ¹H NMR Spectroscopy | Specific chemical shifts and coupling constants for the cyclopentenone ring protons. | Characteristic chemical shifts and coupling patterns for the cyclohexenone ring protons. |
| ¹³C NMR Spectroscopy | Distinct chemical shifts for the carbonyl and other carbons in the five-membered ring. | Characteristic chemical shifts for the carbonyl and other carbons in the six-membered ring. |
Detailed NMR data can be found in publicly available databases such as PubChem and ChemicalBook.[2][6][10]
Experimental Protocols
Below are detailed experimental procedures for the synthesis of a 5-membered cyclic enone via intramolecular aldol condensation and a 6-membered cyclic β-keto ester via Dieckmann condensation.
Synthesis of 3-Methyl-2-cyclopentenone (5-Membered Ring) via Intramolecular Aldol Condensation
Procedure:
-
To a 25 mL three-necked flask, add 3g of 2,5-hexanedione and 10 mL of water.
-
Establish an inert atmosphere (e.g., nitrogen).
-
Increase the temperature of the reaction mixture to 150 °C.
-
Add 400 mg of calcium oxide (CaO) to the flask.
-
Allow the reaction to proceed for 14 hours.
-
Upon completion, the product can be analyzed by gas chromatography to determine the yield.[6]
Synthesis of Ethyl 2-oxocyclohexanecarboxylate (6-Membered Ring) via Dieckmann Condensation
Procedure:
Preparation of Sodium Ethoxide:
-
In a three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, carefully add clean sodium metal (1.05 equivalents) to anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Allow the sodium to react completely.
Reaction:
-
Once all the sodium has dissolved and the solution has cooled, begin adding diethyl pimelate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
Work-up:
-
Cool the mixture in an ice bath.
-
Slowly and carefully add cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired product.[8]
Mechanistic Pathways and Logical Flow
The following diagrams illustrate the mechanistic pathways for the intramolecular aldol condensation and the logical workflow for selecting the appropriate diketone precursor to achieve the desired ring size.
Caption: Generalized mechanism for intramolecular aldol condensation.
Caption: Workflow for selecting the appropriate diketone precursor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Lookchem [lookchem.com]
- 5. Novel approaches to the synthesis of Wieland-Miescher ketone analogues - UCL Discovery [discovery.ucl.ac.uk]
- 6. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
A Comparative Guide to the Synthesis of 3-Methyl-2-cyclohexenone: Established Methods and Modern Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Methyl-2-cyclohexenone is a valuable building block in the synthesis of various complex molecules, including pharmaceuticals and natural products. This guide provides a comparative analysis of alternative methods for its synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
This publication reviews several key methodologies, including the classical Robinson Annulation, intramolecular aldol condensation, and emerging organocatalytic and biocatalytic approaches. Each method is evaluated based on yield, reaction conditions, and substrate scope, providing a comprehensive resource for selecting the most suitable synthetic route for a given application.
Comparison of Synthetic Methods
The following table summarizes the quantitative data for various synthetic routes to 3-methyl-2-cyclohexenone, offering a clear comparison of their efficiencies.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Robinson Annulation | Ethyl acetoacetate, Methyl vinyl ketone | t-BuOK, t-BuOH | Not specified | 76% | [1] |
| Robinson Annulation | 2-Methylcyclohexanone, Methyl vinyl ketone | Sodium ethoxide | Not specified | Varies | [2] |
| Intramolecular Aldol Condensation | Heptane-2,6-dione | Base (e.g., NaOEt) | Not specified | Varies | [3][4] |
| Hydrative Cyclization | 1,6-Heptadiyne | Silver tetrafluoroborate, Water, Acetic acid | 110°C, 10 h | 87% | [5] |
| Organocatalytic Asymmetric Synthesis (Analogous) | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | L-Proline | DMSO, 35°C, 89 h | 49% |
Reaction Pathways and Workflows
The following diagrams illustrate the logical flow and key transformations in the discussed synthetic methods.
References
Robinson Annulation: A Superior Alternative to Stepwise Diketone Cyclization for Cyclohexenone Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex cyclic molecules, the efficient construction of six-membered rings is a frequent challenge. The Robinson annulation, a powerful and versatile reaction, presents a highly effective method for the formation of α,β-unsaturated ketones in a cyclohexane ring system. This guide provides an objective comparison of the Robinson annulation as a tandem reaction versus a stepwise approach involving the isolation of a diketone intermediate followed by cyclization, supported by experimental data and detailed protocols.
The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a cornerstone of organic synthesis, enabling the formation of a six-membered ring by creating three new carbon-carbon bonds.[1] The reaction sequence involves a Michael addition of a ketone to a methyl vinyl ketone (or a derivative thereof), followed by an intramolecular aldol condensation.[1][2] This tandem process, often carried out in a single pot, offers significant advantages in terms of efficiency and atom economy over a stepwise procedure where the intermediate 1,5-diketone is isolated before cyclization.
Comparative Analysis: Tandem vs. Stepwise Approach
The primary advantage of the Robinson annulation lies in its convergent nature, combining two distinct transformations into a single synthetic operation. This approach typically leads to higher overall yields and shorter reaction times compared to a two-step process. The classic synthesis of the Wieland-Miescher ketone serves as an excellent case study for this comparison.
| Parameter | One-Pot Robinson Annulation | Stepwise Michael Addition & Aldol Condensation |
| Starting Materials | 2-methyl-1,3-cyclohexanedione & Methyl vinyl ketone | 2-methyl-1,3-cyclohexanedione & Methyl vinyl ketone |
| Intermediate | Not Isolated | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (isolated) |
| Catalyst/Conditions | L-proline (organocatalyst) in DMSO | Step 1: Base (e.g., KOH) in MethanolStep 2: Base or Acid catalyst |
| Overall Yield | 49% (one-pot procedure)[3] | Literature reports range from 56.8% to 80% for two-step syntheses, but these often involve optimization of each step individually.[4] |
| Enantiomeric Excess (ee) | 76% ee (for the one-pot asymmetric synthesis)[3] | Dependent on the catalyst used in the cyclization step. |
| Reaction Time | Generally shorter due to the tandem nature. | Longer due to isolation and purification of the intermediate. |
| Advantages | Higher efficiency, shorter reaction time, less solvent and reagent usage. | Allows for optimization of each step individually, potentially leading to higher overall yields in some cases. |
| Disadvantages | Optimization can be more complex as conditions must suit both reactions. | More laborious, requires more solvent and reagents, potential for material loss during intermediate purification. |
Experimental Protocols
One-Pot Asymmetric Robinson Annulation for the Synthesis of Wieland-Miescher Ketone
This protocol is based on the organocatalytic method developed by Hajos and Parrish, which utilizes L-proline as a chiral catalyst.[3]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
(S)-(-)-Proline
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione in DMSO.
-
Add a catalytic amount of (S)-(-)-proline to the solution.
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched Wieland-Miescher ketone.
Stepwise Synthesis via Diketone Cyclization: Intramolecular Aldol Condensation of a 1,5-Diketone
This protocol outlines the base-catalyzed intramolecular aldol condensation of a 1,5-diketone to form a cyclohexenone.
Materials:
-
A 1,5-diketone (e.g., 2,6-heptanedione)
-
Base (e.g., sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
Dissolve the 1,5-diketone in the chosen solvent in a round-bottom flask.
-
Add a solution of the base to the flask while stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux to promote cyclization and dehydration.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the mixture is cooled to room temperature and neutralized with a dilute acid solution.
-
The product is then extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude cyclohexenone product.
-
Purification is typically achieved by distillation or column chromatography.
Visualizing the Pathways
To better understand the relationship and the workflow, the following diagrams are provided.
Caption: Comparative workflow of Robinson annulation vs. stepwise diketone cyclization.
Caption: Generalized mechanisms for Robinson annulation and diketone cyclization.
Conclusion
The Robinson annulation offers a more efficient and streamlined approach to the synthesis of cyclohexenones compared to a stepwise process involving the isolation of a 1,5-diketone intermediate. The tandem nature of the Robinson annulation reduces reaction time, solvent consumption, and purification steps, often leading to higher overall yields. While a stepwise approach may allow for the individual optimization of the Michael addition and the intramolecular aldol condensation, the benefits of the one-pot Robinson annulation, particularly in the context of asymmetric synthesis using organocatalysts, make it a superior alternative for the construction of complex cyclic systems in drug discovery and natural product synthesis. The choice between the two methods will ultimately depend on the specific substrate, desired scale, and the potential need for independent optimization of the constituent reaction steps.
References
Comparison of different catalysts for 1,5-diketone cyclization
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of 1,5-diketones is a fundamental and powerful transformation in organic synthesis, providing access to valuable six-membered carbocyclic frameworks, specifically cyclohexenones. This reaction, a classic example of an intramolecular aldol condensation, is pivotal in the construction of complex molecules, including natural products and pharmaceuticals. The choice of catalyst is paramount, directly influencing the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of various catalytic systems for the cyclization of 1,5-diketones, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in promoting the cyclization of 1,5-diketones can be quantitatively assessed by comparing reaction yields, times, and required temperatures. Below is a summary of the performance of various catalysts for the cyclization of representative 1,5-diketones.
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,6-Heptanedione | aq. NaOH | Water | Heating | - | 3-Methyl-2-cyclohexenone | High |
| 1,3,5-Triphenyl-1,5-pentanedione | KOH | Ethanol | - | - | 1,2,4-Triphenyl-2-cyclopenten-1-one | 71 |
| 1,3,5-Triphenyl-1,5-pentanedione | conc. H₂SO₄ | - | - | - | 1,2,4-Triphenyl-2-cyclopenten-1-one | 93 |
| This compound | (S)-Proline | DMF | Room Temp. | - | (S)-3-Methyl-2-cyclohexenone | High ee |
| 2-Alkynyl-1,5-diketones | AuCl | - | - | - | Cyclopentenylketones | - |
Reaction Mechanisms and Experimental Workflows
The cyclization of 1,5-diketones can be broadly categorized into acid-catalyzed and base-catalyzed pathways, with organocatalytic and metal-catalyzed methods offering unique advantages.
Acid-Catalyzed Cyclization
Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates one of the carbonyl groups, activating it towards nucleophilic attack by the enol form of the other carbonyl. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated cyclohexenone.
Base-Catalyzed Cyclization
In the presence of a base, an enolate is formed by the deprotonation of an α-carbon. This highly nucleophilic enolate then attacks the other carbonyl group intramolecularly. The resulting aldol addition product readily undergoes dehydration, often facilitated by heat, to afford the final cyclohexenone.
Organocatalyzed Cyclization
Chiral organocatalysts, such as proline, have emerged as powerful tools for asymmetric intramolecular aldol reactions. These catalysts operate by forming a nucleophilic enamine intermediate with one of the carbonyl groups of the 1,5-diketone. This enamine then attacks the other carbonyl group in a stereocontrolled manner, leading to the formation of chiral cyclohexenones with high enantiomeric excess.[1]
Metal-Catalyzed Cyclization
Various transition metals, including gold and ruthenium, have been shown to catalyze the cyclization of 1,5-diketones and their derivatives.[2] Gold catalysts, for instance, can activate alkyne functionalities within a 1,5-dicarbonyl system, leading to unique cyclization pathways that are not accessible through traditional acid or base catalysis.[2]
Experimental Protocols
General Procedure for Acid-Catalyzed Cyclization of a 1,5-Diketone (e.g., using p-Toluenesulfonic Acid)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,5-diketone (1.0 eq) in a suitable solvent such as toluene or benzene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
General Procedure for Base-Catalyzed Cyclization of a 1,5-Diketone (e.g., using Potassium Hydroxide)
-
Reaction Setup: Dissolve the 1,5-diketone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a solution of potassium hydroxide (e.g., 1.1 eq) in ethanol to the stirred solution of the diketone.
-
Reaction: The reaction is typically stirred at room temperature or gently heated to reflux for a period of time, as monitored by TLC.
-
Work-up: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Remove the ethanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or distillation.
Conclusion
The choice of catalyst for the cyclization of 1,5-diketones is a critical parameter that dictates the outcome of the reaction. While traditional acid and base catalysts are effective and widely used, the advent of organocatalysis and transition-metal catalysis has opened new avenues for achieving high stereoselectivity and accessing novel molecular architectures. This guide provides a foundational understanding to aid researchers in navigating the catalytic landscape for this important transformation, enabling the strategic design and efficient execution of synthetic routes toward complex molecular targets.
References
A Comparative Guide to Cyclohexenone Synthesis: 2,6-Heptanedione Cyclization vs. Alternative Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of the cyclohexenone core is a frequent challenge and a critical step in the construction of complex molecules, including many natural products and pharmaceuticals. This guide provides an objective comparison of the intramolecular cyclization of 2,6-heptanedione with two other prominent methods for cyclohexenone synthesis: the Robinson Annulation and the Diels-Alder Reaction. The performance of each route is evaluated based on experimental data, and detailed methodologies for key experiments are provided to support informed decision-making in synthetic strategy.
At a Glance: Key Synthetic Routes Comparison
The selection of a synthetic route to a target cyclohexenone is governed by factors such as desired substitution patterns, required stereochemistry, availability of starting materials, and overall efficiency. The following table summarizes the key features and performance of the compared methods.
| Synthetic Route | Reaction Type | Key Reactants | Typical Reagents/Catalysts | Typical Yields (%) | Key Advantages | Common Limitations |
| This compound Cyclization | Intramolecular Aldol Condensation | This compound | Base (e.g., NaOH, KOH) or Acid | Good to Excellent | Atom economical; simple starting material; forms a stable six-membered ring.[1][2][3][4] | Limited to the specific substitution pattern of the diketone precursor. |
| Robinson Annulation | Michael Addition followed by Intramolecular Aldol Condensation | A ketone and an α,β-unsaturated ketone (e.g., methyl vinyl ketone) | Base (e.g., NaOEt, NaOH) or Acid | 60-90%[5] | Forms a new six-membered ring and a C=C bond in one pot; widely applicable for fused ring systems.[5][6][7] | Requires enolizable ketones; polymerization of the α,β-unsaturated ketone can be a side reaction.[5] |
| Diels-Alder Reaction | [4+2] Cycloaddition | A conjugated diene and a dienophile | Typically thermal; Lewis acids can catalyze | 70-95%[5] | Excellent control over stereochemistry; convergent synthesis.[5][8] | Requires specific diene and dienophile functionalities; can be reversible at high temperatures.[5] |
Detailed Analysis of Synthetic Routes
This compound Cyclization
The intramolecular aldol condensation of this compound is a straightforward and efficient method for the synthesis of 3-methyl-2-cyclohexenone. This reaction is typically catalyzed by a base, which deprotonates an α-carbon to form an enolate that then attacks the other carbonyl group within the same molecule. The resulting β-hydroxy ketone readily dehydrates to form the α,β-unsaturated cyclohexenone. The formation of the six-membered ring is thermodynamically favored over the alternative four-membered ring product due to lower ring strain.[1][3][4]
-
Materials: this compound, 5% aqueous sodium hydroxide solution, diethyl ether, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of this compound in a suitable solvent (e.g., ethanol) is treated with a 5% aqueous solution of sodium hydroxide.
-
The mixture is stirred at room temperature for a specified period (e.g., 1 hour).
-
The reaction mixture is then extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield 3-methyl-2-cyclohexenone.
-
-
Expected Yield: While specific yields can vary based on reaction conditions, this method is generally considered to have good to excellent yields.
Robinson Annulation
Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful and widely used method for the formation of a six-membered ring by combining a ketone and an α,β-unsaturated ketone.[6] The reaction proceeds in two main steps: a Michael addition to form a 1,5-diketone, followed by an intramolecular aldol condensation.[6][7][9] This method is particularly valuable for the synthesis of fused bicyclic systems and has been extensively used in the synthesis of steroids and other natural products.[6][7]
-
Materials: Cyclohexanone, methyl vinyl ketone, sodium ethoxide, ethanol, diethyl ether, dilute hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a reaction flask.
-
Cyclohexanone is added dropwise to the cooled ethoxide solution to form the enolate.
-
Methyl vinyl ketone is then added slowly to the reaction mixture, and it is stirred at room temperature.
-
The reaction is then heated to reflux for several hours.
-
After cooling, the reaction is quenched with dilute hydrochloric acid and extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
-
-
Typical Yield: 60-90%[5]
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene derivative.[8] This reaction is highly stereospecific and provides excellent control over the stereochemistry of the newly formed six-membered ring. The resulting cyclohexene can then be readily converted to a cyclohexenone through various oxidative methods or by using a dienophile that contains a masked carbonyl group.
-
Materials: 1,3-Butadiene (can be generated in situ from 3-sulfolene), acrolein, toluene, dilute hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Acrolein is dissolved in toluene in a sealed tube.
-
An excess of liquefied 1,3-butadiene is added to the cooled solution.
-
The tube is sealed and heated (e.g., at 100 °C) for 24 hours.
-
After cooling, the solvent and excess diene are removed under reduced pressure.
-
The resulting cyclohexene aldehyde can be oxidized in a subsequent step to the corresponding carboxylic acid and then converted to the cyclohexenone, or a dienophile with a masked ketone can be used. For a more direct approach, using a dienophile like methyl vinyl ketone would lead to a cyclohexene derivative that can be further manipulated. If using a diene like Danishefsky's diene, acidic workup directly yields the cyclohexenone.
-
The crude product is purified by distillation or column chromatography.
-
-
Typical Yield: 70-95% (for the cycloaddition step)[5]
Conclusion
The choice between this compound cyclization, the Robinson annulation, and the Diels-Alder reaction for the synthesis of a cyclohexenone depends heavily on the specific target molecule and the desired substitution pattern.
-
The This compound cyclization is an excellent choice for the straightforward synthesis of 3-methyl-2-cyclohexenone due to its simplicity and high atom economy.
-
The Robinson annulation offers greater versatility in constructing fused ring systems and allows for a wider range of substituents on the cyclohexenone ring.
-
The Diels-Alder reaction provides unparalleled control over stereochemistry and is a powerful tool for the convergent synthesis of complex cyclohexene precursors to cyclohexenones.
Researchers should carefully consider the advantages and limitations of each method, as outlined in this guide, to select the most appropriate synthetic strategy for their specific needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
Unraveling the Byproducts of 2,6-Heptanedione Cyclization: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the full spectrum of products from a chemical reaction is paramount for process optimization and safety. This guide provides a comparative analysis of the byproducts generated from the cyclization of 2,6-heptanedione under different reaction conditions, offering insights into controlling reaction pathways and isolating desired compounds.
The intramolecular cyclization of this compound is a fundamental transformation in organic synthesis, primarily yielding the thermodynamically stable six-membered ring, 3-methyl-2-cyclohexenone, through a base-catalyzed intramolecular aldol condensation. However, the reaction is not without its complexities, and the formation of byproducts can occur, influencing yield and purity. This guide delves into the characterization of these byproducts and compares the traditional aldol condensation with an alternative cyclization strategy, the Paal-Knorr synthesis, providing valuable data for informed decision-making in synthetic design.
Intramolecular Aldol Condensation: The Predominant Pathway
The base-catalyzed intramolecular aldol condensation of this compound is the most common method for the synthesis of 3-methyl-2-cyclohexenone. The reaction proceeds via the formation of an enolate, which then attacks the second carbonyl group within the same molecule. Subsequent dehydration leads to the final α,β-unsaturated ketone.
While the formation of the six-membered ring is highly favored due to its thermodynamic stability, the potential for an alternative cyclization exists, which could lead to a strained four-membered ring, methyl(2-methyl-1-cyclobutenyl)ketone. However, literature strongly indicates that the formation of the cyclohexenone product is exclusively or predominantly formed.[1][2][3][4]
Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation of this compound
A typical experimental procedure involves the slow addition of a base, such as aqueous sodium hydroxide, to a solution of this compound in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to facilitate both the condensation and subsequent dehydration.
Detailed Methodology:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Slowly add a 10% aqueous solution of sodium hydroxide (0.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or distillation to isolate 3-methyl-2-cyclohexenone and analyze for any byproducts.
Data Presentation: Product Distribution in Aldol Condensation
While specific quantitative data for byproduct distribution in the intramolecular aldol condensation of this compound is scarce in readily available literature, qualitative analysis consistently points to the high selectivity for the six-membered ring product.
| Product | Structure | Typical Yield (%) | Method of Analysis |
| 3-Methyl-2-cyclohexenone (Major) | O=C1\C=C(C)\CCC1 | >90% (estimated based on qualitative reports) | GC-MS, NMR |
| Methyl(2-methyl-1-cyclobutenyl)ketone (Minor/Trace) | O=C(C)C1=C(C)CC1 | <1% (hypothesized) | GC-MS |
Note: The yield of the four-membered ring byproduct is largely theoretical and based on the understanding of ring strain, as its isolation and quantification are not commonly reported.
Alternative Pathway: Paal-Knorr Synthesis for Heterocyclic Byproducts
An alternative reaction pathway for 1,5-diketones like this compound involves the Paal-Knorr synthesis, which typically leads to the formation of heterocyclic compounds such as pyridines. This reaction is carried out in the presence of an amine source, such as hydroxylamine or ammonium acetate, under acidic conditions.
The Paal-Knorr reaction with 1,5-diketones can be a valuable method for synthesizing substituted pyridines.[5][6] However, under these conditions, the desired aldol condensation product, 3-methyl-2-cyclohexenone, would be considered a byproduct if the pyridine is the target molecule.
Experimental Protocol: Synthesis of 2,6-Dimethylpyridine from this compound
This protocol is adapted from general procedures for the synthesis of pyridines from 1,5-diketones.
Detailed Methodology:
-
Combine this compound (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC or GC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation to isolate the substituted pyridine and any byproducts.
Data Presentation: Product Distribution in Paal-Knorr Type Synthesis
The product distribution in the reaction of this compound with an amine source will be significantly different from the base-catalyzed aldol condensation.
| Product | Structure | Potential Yield (%) | Method of Analysis |
| 2,4,6-Trialkylpyridine Derivative (Major) | N1=C(C)CC(C)=C(C)C1 | Varies depending on conditions | GC-MS, NMR |
| 3-Methyl-2-cyclohexenone (Byproduct) | O=C1\C=C(C)\CCC1 | Can be significant depending on conditions | GC-MS, NMR |
Note: The exact structure of the resulting pyridine and its yield will depend on the specific amine and reaction conditions used.
Visualizing the Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the logical flow of the intramolecular aldol condensation and a potential alternative pathway.
Caption: Intramolecular Aldol Condensation of this compound.
Caption: Comparison of Cyclization Pathways for this compound.
Conclusion
The characterization of byproducts from this compound reactions is crucial for achieving high purity and yield of the desired product. The intramolecular aldol condensation overwhelmingly favors the formation of the thermodynamically stable 3-methyl-2-cyclohexenone, with the formation of a four-membered ring being a minor, if any, side reaction.
For synthetic chemists aiming to produce heterocyclic structures, the Paal-Knorr synthesis offers a viable alternative, transforming this compound into substituted pyridines. The choice of reaction conditions—specifically the presence of a base or an amine and acid—dictates the major product, allowing for selective synthesis.
Further research involving detailed quantitative analysis using techniques like GC-MS and HPLC would provide a more precise understanding of byproduct formation and allow for the fine-tuning of reaction conditions to minimize impurities and maximize the yield of the target molecule. This comparative guide serves as a foundational resource for scientists to navigate the synthetic landscape of 1,5-diketone cyclizations.
References
- 1. Solved Q2 The intramolecular Aldol condensation of | Chegg.com [chegg.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Heptanedione: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,6-Heptanedione, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential as this compound, like other ketones, is classified as a hazardous chemical waste.[1][2]
Hazard Assessment and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its classification as a ketone indicates that it should be handled as a hazardous substance.[2] Ketones are generally considered ignitable hazardous waste.[2] Therefore, it is crucial to treat this compound as a flammable and potentially toxic chemical.
Key Hazard Information (based on structurally similar compounds):
| Hazard Classification | Description | Primary Precaution |
| Flammability | Combustible liquid.[3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] | Keep away from heat, sparks, open flames, and hot surfaces.[4][5] Use spark-proof tools and explosion-proof equipment.[4] |
| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or a chemical fume hood.[5][6] |
| Skin Contact | May cause skin irritation. | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][6] |
| Eye Contact | May cause serious eye irritation. | Wear safety goggles or a face shield.[2][6] |
| Ingestion | Harmful if swallowed.[7] | Do not eat, drink, or smoke when handling this product.[6] |
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][6]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash. [5][8]
Experimental Protocol for Disposal:
-
Segregation:
-
Container Management:
-
Use a container made of a material compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][11]
-
Ensure the container is in good condition, with a secure, tight-fitting lid to prevent the escape of vapors.[8][10]
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion.[10]
-
The exterior of the container must be clean and free of any chemical residue.[10]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[9]
-
The label must include the full chemical name: "this compound". Avoid using chemical formulas or abbreviations.[9]
-
Indicate the associated hazards (e.g., Flammable, Irritant).[9]
-
If the container holds a mixture, list all components and their approximate percentages.[8]
-
Include the date when the container becomes full.[9]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be a well-ventilated location, such as a chemical fume hood or a flammable safety cabinet.[9][10]
-
Ensure the SAA is away from sources of ignition and incompatible chemicals.[6]
-
Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.[9]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]
-
Follow all institutional procedures for waste transfer and documentation.
-
Disposal of Contaminated Materials:
-
Any materials, such as gloves, paper towels, or spill absorbents, that are heavily contaminated with this compound must also be disposed of as hazardous waste.[8]
-
Seal these materials in a sturdy, labeled plastic bag or container and dispose of them along with the liquid waste.[8]
-
Contaminated sharps should be placed in a designated puncture-proof sharps container, labeled as hazardous waste with the chemical constituents, and disposed of through the EHS office.[8]
Empty Container Disposal:
-
Empty this compound containers are also considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[12][13] The rinsate must be collected and disposed of as hazardous waste.[12]
-
After triple rinsing and allowing the container to air-dry in a well-ventilated area (like a fume hood), deface or remove the original label.[13] The clean, decontaminated container can then be disposed of in the regular laboratory trash or recycling.[13]
Emergency Procedures
In the event of a spill:
-
Assess the situation. If the spill is large or you are unsure how to handle it, contact your supervisor and the EHS department immediately.[11]
-
If it is safe to do so, eliminate all ignition sources.[11]
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.[11]
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[11]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. solvent-recyclers.com [solvent-recyclers.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. web.mit.edu [web.mit.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ethz.ch [ethz.ch]
- 11. nipissingu.ca [nipissingu.ca]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for 2,6-Heptanedione
Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Heptanedione was readily available. The following guidance is based on the safety data of structurally similar compounds, including 2,2,6,6-Tetramethyl-3,5-heptanedione, 2,3-Heptanedione, and 2,5-Heptanedione. It is crucial to handle this compound with caution and to perform a thorough risk assessment before use.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties (Based on Analogues)
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Flash Point | ~41 °C (105.8 °F) (closed cup) for 2,3-Heptanedione | [4] |
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound. This is based on recommendations for similar heptanedione compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or suit. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. | To prevent inhalation of vapors. |
Operational Plan: Handling this compound
Follow these step-by-step procedures for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Keep a spill kit readily available.
-
Remove all potential ignition sources from the work area, as the compound may be flammable.[6][7]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, closed-toe shoes, and long pants.
-
Don chemical safety goggles.
-
Wear appropriate chemical-resistant gloves.
3. Handling the Chemical:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Avoid direct contact with skin and eyes.[8]
-
Avoid inhaling any vapors.[6]
-
Use only non-sparking tools to prevent ignition.[8]
-
Keep the container tightly closed when not in use.[6]
4. Storage:
First Aid Measures
In case of exposure to this compound, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][9] |
Disposal Plan
Proper disposal of this compound is crucial to ensure environmental and personnel safety.
1. Waste Identification and Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
2. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
Emergency Spill Response
The following workflow outlines the procedure for handling a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2,2,6,6-Tetramethyl-3,5-heptanedione, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,3-Heptanedione = 97 , FG 96-04-8 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synerzine.com [synerzine.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
